HG-10-102-01
Descripción
a PET radiotracer that targets LRRK2 protein; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HG-10-102-01, a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease, with the G2019S mutation being a prevalent cause of both familial and sporadic forms of the disease. This mutation leads to a gain-of-function increase in its kinase activity, contributing to neurodegenerative processes. HG-10-102-01 is a potent, selective, and brain-penetrant inhibitor of LRRK2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity against wild-type and mutant LRRK2, its effects on cellular signaling pathways, and detailed protocols for key experimental assays.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2. It binds to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This inhibition of LRRK2's phosphotransferase activity leads to a reduction in the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. A key indicator of LRRK2 inhibition in cellular and in vivo models is the dephosphorylation of LRRK2 at serine residues, notably Ser910 and Ser935.[1][2][3][4]
Quantitative Data on Inhibitory Activity
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-type | 20.3[1][3][5] |
| G2019S | 3.2[1][3][5][6] |
| A2016T | 153.7[3][5] |
| G2019S + A2016T | 95.9[3][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| MNK2 | 0.6[1][2] |
| MLK1 | 2.1[1][2] |
Data from a panel of 138 kinases showed that at a concentration of 10 µM, this compound only significantly inhibited MLK1 and MNK2 to greater than 80%.[2]
Table 3: In Vivo Pharmacodynamic Properties of this compound in Mice
| Dose (mg/kg, i.p.) | Tissue | LRRK2 Inhibition |
| 10 | Brain | Partial |
| 30 | Brain | ~40% |
| 50 | Brain | ~70% |
| 100 | Brain | Near Complete |
| 10 | Spleen | ~80-90% |
| 30-100 | Spleen | >90% |
Inhibition was measured by the dephosphorylation of Ser910 and Ser935.[2]
LRRK2 Signaling Pathway and Point of Inhibition
LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Mutations in LRRK2 are a significant genetic cause of Parkinson's disease.[7][8][9] The kinase activity of LRRK2 is central to its pathogenic role. This compound directly inhibits this kinase activity, thereby blocking downstream signaling events that are thought to contribute to neuronal dysfunction and death.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against LRRK2 using a radiometric assay.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)
-
ATP solution (10 mM)
-
MgCl₂ solution (20 mM)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
5x Laemmli sample buffer
-
SDS-PAGE gels (6% and 12%)
-
Phosphorimager
Procedure:
-
Prepare a 20 µL reaction volume by adding kinase assay buffer to the recombinant LRRK2 protein.
-
Add the desired concentration of this compound or DMSO (vehicle control). The final DMSO concentration should not exceed 1%.
-
Pre-incubate the LRRK2 protein and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a kinase reaction mixture containing 10 mM ATP, 20 mM MgCl₂, 2.5 µg MBP, and 0.5 µCi [γ-³²P]ATP.
-
Incubate the reaction for 15 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding 6.25 µL of 5x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Use a 12% gel to resolve MBP and a 6% gel to visualize LRRK2 autophosphorylation.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal using a phosphorimager and suitable software to determine the level of phosphorylation and calculate IC50 values.
Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.
Cellular LRRK2 Phosphorylation Assay (Immunoblotting)
This protocol details the assessment of this compound's ability to inhibit LRRK2 phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells stably expressing LRRK2 in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (or DMSO as a control) for 90 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
In Vivo Pharmacodynamics Study in Mice
This protocol provides a framework for evaluating the in vivo efficacy of this compound in inhibiting LRRK2 in a mouse model.
Materials:
-
C57BL/6 mice (or a relevant transgenic model)
-
This compound
-
Vehicle (e.g., 45% Captisol in sterile water)
-
Oral gavage needles
-
Tissue homogenization buffer
-
Equipment for immunoblotting (as described in 4.2)
Procedure:
-
Animal Dosing:
-
Acclimatize mice to handling and gavage procedures.
-
Administer a single intraperitoneal (i.p.) or oral (p.o.) dose of this compound at various concentrations (e.g., 10, 30, 50, 100 mg/kg) or vehicle control.
-
-
Tissue Collection:
-
Euthanize mice at a predetermined time point post-dosing (e.g., 1 hour) to assess peak inhibitor activity.
-
Perfuse with ice-cold PBS.
-
Dissect and collect tissues of interest (brain, kidney, spleen).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Tissue Processing and Analysis:
-
Homogenize tissues in lysis buffer.
-
Perform protein quantification and immunoblotting as described in the cellular assay protocol (4.2) to assess the levels of pSer910/pSer935 LRRK2 and total LRRK2.
-
Concluding Remarks
This compound is a well-characterized LRRK2 inhibitor with potent activity against both wild-type and pathogenic mutant forms of the kinase. Its ability to penetrate the blood-brain barrier and inhibit LRRK2 in vivo makes it a valuable tool for preclinical research into Parkinson's disease. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the mechanism of LRRK2 inhibition and its therapeutic potential. Further studies leveraging this compound will continue to elucidate the complex role of LRRK2 in neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hek293.com [hek293.com]
- 4. Western blotting for LRRK2 signalling in macrophages â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 8. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
The Function of HG-10-102-01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-10-102-01 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This small molecule has emerged as a critical tool in the study of Parkinson's disease, a neurodegenerative disorder genetically linked to mutations in the LRRK2 gene. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, tailored for researchers and professionals in the field of drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Function and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] Activating mutations in LRRK2, such as the common G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[2] this compound effectively suppresses the kinase activity of both wild-type LRRK2 and its pathogenic mutant forms.[3][4]
The primary mechanism of action involves the inhibition of LRRK2 autophosphorylation and the phosphorylation of its downstream substrates.[5] Specifically, this compound has been shown to substantially inhibit the phosphorylation of LRRK2 at key regulatory sites, Serine 910 (Ser910) and Serine 935 (Ser935), in a dose-dependent manner in cellular assays.[3][6] This dephosphorylation serves as a reliable biomarker for assessing the target engagement and cellular efficacy of the inhibitor. Furthermore, this compound is capable of crossing the blood-brain barrier, enabling the inhibition of LRRK2 activity within the central nervous system, a crucial feature for a therapeutic candidate for Parkinson's disease.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various LRRK2 forms and its selectivity against other kinases.
Table 1: In Vitro Inhibitory Potency of this compound against LRRK2 Variants
| Target | IC50 (nM) | Reference |
| Wild-type LRRK2 | 20.3 | [4] |
| LRRK2 [G2019S] | 3.2 | [4] |
| LRRK2 [A2016T] | 153 | [4] |
| LRRK2 [G2019S + A2016T] | 95.9 | [4] |
Table 2: Selectivity Profile of this compound against Off-Target Kinases
| Target | IC50 (µM) | Reference |
| MNK2 | 0.6 | [7] |
| MLK1 | 2.1 | [7] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Half-life (t1/2) | 0.13 h | 1 mg/kg, IV | [7] |
| Oral Bioavailability (%F) | 67% | 10 mg/kg, PO | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on the original research by Choi et al., 2012.
In Vitro LRRK2 Kinase Assay
This protocol describes the determination of the in vitro inhibitory potency (IC50) of this compound against recombinant LRRK2.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant)
-
Nictide peptide substrate
-
[-32P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the LRRK2 enzyme, Nictide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [-32P]ATP. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [-32P]ATP.
-
Quantify the incorporation of 32P into the Nictide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular LRRK2 Phosphorylation Assay
This protocol details the assessment of this compound's ability to inhibit LRRK2 phosphorylation in a cellular context.[6]
Materials:
-
HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed HEK293 cells expressing GFP-LRRK2 in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 90 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using ECL detection reagents and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
In Vivo LRRK2 Inhibition in Mice
This protocol describes the evaluation of this compound's ability to inhibit LRRK2 phosphorylation in mouse tissues following systemic administration.[7]
Materials:
-
Male C57BL/6 mice
-
This compound formulation for intraperitoneal (IP) injection
-
Vehicle control
-
Tissue homogenization buffer
-
Western blotting reagents (as described in section 3.2)
Procedure:
-
Administer this compound via intraperitoneal injection at various doses (e.g., 10, 30, 50, 100 mg/kg).[7] A control group receives the vehicle.
-
At a specified time point post-injection (e.g., 1 hour), euthanize the mice and harvest tissues of interest (e.g., brain, kidney, spleen).
-
Homogenize the tissues in lysis buffer and prepare protein lysates as described previously.
-
Perform Western blot analysis to assess the levels of pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 in the tissue lysates.
-
Quantify the inhibition of LRRK2 phosphorylation at different doses of the compound.
Visualizations
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cellular LRRK2 Phosphorylation Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Development of HG-10-102-01: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of HG-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a critical therapeutic target. This compound emerged from early drug discovery efforts as a brain-penetrant compound with significant potential for PD research and as a foundational scaffold for developing next-generation therapeutics, including more advanced inhibitors and proteolysis-targeting chimeras (PROTACs). This guide details the mechanism of action, key quantitative data, experimental protocols, and the scientific context of this compound's development.
Discovery and Rationale
This compound was first disclosed in 2012 by Choi et al. as a brain-penetrant LRRK2 inhibitor developed from an aminopyrimidine-based scaffold.[1][2] The discovery was driven by the pressing need for therapeutic agents that could target the kinase activity of LRRK2, which is often hyperactive in PD patients with LRRK2 mutations (e.g., G2019S).[3][4] Initially developed at the Dana-Farber Cancer Institute, Inc., this compound is currently in the preclinical stage of development.[5] The primary goal was to create a potent, selective, and brain-penetrable small molecule to validate LRRK2 as a therapeutic target and to study its role in PD pathology.[6][7]
Mechanism of Action
This compound functions as an ATP-competitive (Type I) kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain.[8][9] This action prevents the phosphorylation of LRRK2 itself (autophosphorylation) at key sites like Ser910 and Ser935, which are markers of LRRK2 kinase activity.[3] By inhibiting LRRK2, this compound effectively blocks the downstream phosphorylation of its substrates, most notably Rab GTPases such as Rab10.[1][10] The phosphorylation of Rab proteins by LRRK2 is implicated in the regulation of vesicular trafficking, a cellular process often disrupted in Parkinson's disease.[1]
The signaling pathway affected by this compound is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]
- 7. Ten Years and Counting: Moving Leucine-Rich Repeat Kinase 2 Inhibitors to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
HG-10-102-01: A Technical Guide to its Role in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. This has spurred the development of potent and selective LRRK2 inhibitors for both research and clinical applications. Among these, HG-10-102-01 has emerged as a critical chemical probe due to its high potency, selectivity, and ability to cross the blood-brain barrier. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols relevant to its use in Parkinson's disease research.
Mechanism of Action
This compound is a 2-anilino-4-methylamino-5-chloropyrimidine that functions as a potent and selective ATP-competitive inhibitor of LRRK2. By binding to the kinase domain, it blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key downstream signaling pathway implicated in Parkinson's disease involves a subset of Rab GTPases. LRRK2-mediated phosphorylation of these Rab proteins is thought to disrupt their function in vesicular trafficking, a cellular process crucial for neuronal health and implicated in PD pathology. This compound, by inhibiting LRRK2 kinase activity, prevents this aberrant phosphorylation, thereby serving as a tool to investigate the physiological and pathological roles of LRRK2 signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 20.3[1] |
| LRRK2 (G2019S mutant) | 3.2[1] |
| MNK2 | 600 |
| MLK1 | 2100 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration (µM) |
| HEK293 (stably expressing WT or G2019S LRRK2) | Immunoblotting | Inhibition of Ser910/Ser935 phosphorylation | 0.1 - 0.3 |
| Mouse Swiss 3T3 | Immunoblotting | Inhibition of endogenous LRRK2 Ser910/Ser935 phosphorylation | Dose-dependent |
| Mouse Embryonic Fibroblasts | Immunoblotting | Inhibition of endogenous LRRK2 Ser910/Ser935 phosphorylation | Dose-dependent |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Oral Bioavailability (%F) | 67 | 10 mg/kg (PO) |
| Half-life (t1/2) | 0.13 hours | 1 mg/kg (IV) |
| LRRK2 Phosphorylation Inhibition (Brain) | Partial | 10 and 30 mg/kg (IP) |
| LRRK2 Phosphorylation Inhibition (Brain) | Near Complete | 50 and 100 mg/kg (IP)[1] |
| LRRK2 Phosphorylation Inhibition (Kidney, Spleen) | Near Complete | 50 and 100 mg/kg (IP) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field for characterizing LRRK2 inhibitors.
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies LRRK2 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant LRRK2 (Wild-Type and G2019S mutant)
-
LRRKtide (or other suitable substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer to each well.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit LRRK2 phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (Wild-Type or G2019S mutant)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 and loading control signals.
In Vivo LRRK2 Inhibition Study in Mice
This protocol outlines a procedure to evaluate the in vivo efficacy of this compound in inhibiting LRRK2 phosphorylation in mouse tissues.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 20% Captisol in sterile water)
-
Dosing equipment (e.g., oral gavage needles, intraperitoneal injection syringes)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blotting reagents (as described above)
Procedure:
-
Acclimate mice to handling and the dosing procedure.
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound to mice at various doses (e.g., 10, 30, 50, 100 mg/kg) via intraperitoneal injection or oral gavage. A vehicle control group should be included.
-
At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the mice and harvest tissues of interest (brain, kidney, spleen).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissues in lysis buffer and prepare protein lysates as described in the cellular assay protocol.
-
Perform Western blot analysis to assess the levels of phosphorylated and total LRRK2 in the tissue lysates.
-
Quantify the inhibition of LRRK2 phosphorylation relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to this compound and LRRK2.
Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro LRRK2 kinase inhibition assay.
Caption: Experimental workflow for the in vivo LRRK2 inhibition study in mice.
Conclusion
This compound is a valuable pharmacological tool for the investigation of LRRK2's role in Parkinson's disease. Its high potency, selectivity, and brain penetrance allow for the robust interrogation of the LRRK2 signaling pathway in both in vitro and in vivo models. The data and protocols presented in this guide are intended to support researchers in the design and execution of experiments aimed at further elucidating the mechanisms of LRRK2-mediated neurodegeneration and in the development of novel therapeutic strategies for Parkinson's disease. While this compound has a relatively short half-life, which may be a limitation for chronic in vivo studies, it remains an excellent tool for acute pharmacological investigations and as a reference compound for the development of next-generation LRRK2 inhibitors with improved pharmacokinetic profiles.
References
Kinase Selectivity Profile of HG-10-102-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of HG-10-102-01, a potent and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The information presented herein is intended to support research and drug development efforts targeting LRRK2, a key protein implicated in the pathogenesis of Parkinson's disease.
Executive Summary
This compound is a highly selective inhibitor of LRRK2, demonstrating potent inhibition of both the wild-type enzyme and the common pathogenic G2019S mutant.[1][2] Extensive kinase profiling has revealed a favorable selectivity profile, with significant activity limited to a small number of off-target kinases at concentrations substantially higher than those required for LRRK2 inhibition. This document provides a comprehensive summary of its inhibitory activity, the experimental protocols used for its characterization, and its role within the LRRK2 signaling pathway.
Kinase Selectivity and Potency
The inhibitory activity of this compound has been rigorously evaluated against a broad panel of kinases. The primary targets and key off-targets are summarized below.
Primary Target: LRRK2
This compound is a potent, ATP-competitive inhibitor of LRRK2. It effectively inhibits the wild-type (WT) protein as well as several clinically relevant mutant forms associated with Parkinson's disease.[3]
| Target | IC50 (nM) | Notes |
| LRRK2 (WT) | 20.3 | Recombinant human LRRK2.[1][3][4] |
| LRRK2 (G2019S) | 3.2 | A common pathogenic mutation.[1][3][4] |
| LRRK2 (A2016T) | 153.7 | A mutation affecting inhibitor binding.[3] |
| LRRK2 (G2019S + A2016T) | 95.9 | A double mutant.[3] |
Off-Target Kinase Profile
The selectivity of this compound was assessed against a panel of 138 kinases. At a concentration of 10 µM, only two kinases, MLK1 and MNK2, showed greater than 80% inhibition.[2]
| Off-Target Kinase | IC50 (µM) | Percent Inhibition @ 10 µM |
| MLK1 (Mixed-lineage kinase 1) | 2.1 | >80% |
| MNK2 (MAP kinase-interacting serine/threonine-protein kinase 2) | 0.6 | >80% |
Further KinomeScan analysis against a larger panel of kinases confirmed the high selectivity of this compound.[2]
Experimental Protocols
The following sections detail the methodologies employed to characterize the kinase selectivity and cellular activity of this compound.
In Vitro Radioactive Kinase Assay
This assay is the gold standard for quantifying the inhibitory potency of a compound against a purified kinase.
Objective: To determine the IC50 value of this compound against LRRK2 and other kinases.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
LRRK2 peptide substrate (e.g., Nictide)
-
[γ-³²P]ATP (radiolabeled) and non-radioactive ATP
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the LRRK2 enzyme, kinase buffer, and the peptide substrate.
-
This compound is added at a range of concentrations to different reaction tubes. A DMSO-only tube serves as the vehicle control.
-
The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at 30°C.
-
The kinase reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radioactive ATP (typically at a final concentration of 100 µM).[3]
-
The reaction is allowed to proceed for a defined time (e.g., 20-30 minutes) at 30°C.
-
The reaction is terminated by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
The P81 papers are washed extensively with 50 mM phosphoric acid to remove any unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate, which is bound to the paper, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular LRRK2 Phosphorylation Assay (Immunoblotting)
This assay measures the ability of this compound to inhibit LRRK2 activity within a cellular context by monitoring the phosphorylation status of specific LRRK2 residues.
Objective: To assess the cellular potency of this compound by measuring the inhibition of LRRK2 autophosphorylation at sites such as Ser910 and Ser935.[5]
Materials:
-
Cell lines expressing LRRK2 (e.g., HEK293, Swiss 3T3)[5]
-
Cell culture medium and reagents
-
This compound dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSer935-LRRK2, anti-total LRRK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cells are cultured and treated with various concentrations of this compound for a specified duration (e.g., 90 minutes).[5] A DMSO-treated sample serves as a negative control.
-
Following treatment, cells are washed with ice-cold PBS and then lysed.
-
Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a phosphorylated LRRK2 residue (e.g., pSer935).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a loading control protein like GAPDH.
LRRK2 Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of LRRK2, thereby modulating its downstream signaling. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking. A key class of LRRK2 substrates are Rab GTPases.[6][7][8]
LRRK2 phosphorylates a subset of Rab GTPases, such as Rab8, Rab10, and Rab12, on a conserved residue within their switch II domain.[7][8] This phosphorylation event is dependent on the Rab protein being in its active, GTP-bound state.[6] The phosphorylation of Rab proteins by LRRK2 can alter their ability to interact with downstream effectors, thereby impacting cellular processes like membrane trafficking, ciliogenesis, and lysosomal function.[6][7] By inhibiting LRRK2 kinase activity, this compound prevents the phosphorylation of Rab GTPases and the subsequent disruption of these vital cellular pathways. This mechanism is believed to be central to its potential therapeutic effects in Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Inhibitor III, this compound - Calbiochem | 438195 [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 8. Rab GTPases as Physiological Substrates of LRRK2 Kinase [en-journal.org]
In-Depth Technical Guide: HG-10-102-01 Binding Affinity to LRRK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor HG-10-102-01 to Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. This document details the quantitative binding data, experimental methodologies for assessing kinase activity, and visual representations of the relevant biological pathways and experimental workflows.
Core Data: this compound Binding Affinity
This compound is a potent, selective, and brain-penetrant inhibitor of LRRK2.[1] It functions as an ATP-competitive inhibitor, targeting the kinase domain of the LRRK2 protein.[2] Its efficacy has been quantified against wild-type LRRK2 and several pathogenic mutant forms of the kinase, which are implicated in the development of Parkinson's disease.
Quantitative Binding and Inhibition Data
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. The IC50 values for this compound against various forms of LRRK2 are summarized in the table below.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type (WT) | 20.3[1][2][3][4][5] |
| G2019S Mutant | 3.2[1][2][3][4] |
| A2016T Mutant | 153.7[2][3][4][6] |
| G2019S + A2016T Double Mutant | 95.9[2][3][4][6] |
In addition to its primary target, this compound has been profiled for off-target activity. It demonstrates significantly lower potency against other kinases, such as MNK2 and MLK1, with IC50 values of 0.6 µM and 2.1 µM, respectively, highlighting its selectivity for LRRK2.[1][2]
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity against LRRK2 is performed using in vitro kinase assays. The following is a representative protocol for a radiometric kinase assay, a common method cited in the literature for this purpose.
In Vitro Radiometric Kinase Assay for LRRK2
Objective: To determine the IC50 value of this compound for LRRK2.
Materials:
-
Enzyme: Purified, active recombinant human LRRK2 (wild-type or mutant).
-
Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
Substrate: A suitable peptide substrate for LRRK2, such as Nictide or LRRKtide.[2]
-
Radioactive ATP: [γ-³²P]ATP.
-
Kinase Buffer: Typically contains Tris-HCl or HEPES buffer, MgCl₂, BSA, and DTT.[7]
-
Stop Solution: Phosphoric acid or similar acidic solution.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a working solution of the LRRK2 enzyme in kinase buffer.
-
Prepare a reaction mixture containing the peptide substrate and non-radioactive ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add a small volume of the diluted this compound or DMSO (as a vehicle control) to each well.
-
Add the LRRK2 enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the reaction mixture containing the substrate and [γ-³²P]ATP. The final ATP concentration is typically kept at or near the Km value for LRRK2.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60-120 minutes).[7]
-
-
Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Plot the percentage of LRRK2 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
LRRK2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of LRRK2 in cellular signaling and the mechanism of inhibition by this compound. LRRK2's kinase activity leads to its autophosphorylation and the phosphorylation of downstream substrates, such as Rab proteins. Pathogenic mutations can enhance this kinase activity. This compound acts by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing these phosphorylation events.
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound against LRRK2 using a radiometric assay.
Caption: Workflow for radiometric IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
IC50 value of HG-10-102-01 for wild-type LRRK2
An In-Depth Technical Guide to the IC50 of HG-10-102-01 for Wild-Type LRRK2
This technical guide provides a comprehensive overview of the inhibitory activity of this compound, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document is intended for researchers, scientists, and drug development professionals working on LRRK2-targeted therapeutics, particularly in the context of Parkinson's disease research.
Introduction
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene, particularly the G2019S missense mutation which enhances kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease.[2] This has made LRRK2 a prime target for the development of kinase inhibitors. This compound is a potent, selective, ATP-competitive, and brain-penetrant LRRK2 inhibitor developed for this purpose.[3][4]
Quantitative Data: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for this compound has been determined against wild-type (WT) LRRK2 and several pathogenic mutants.
Table 1: IC50 Values of this compound for LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | ATP Concentration | Notes |
| Wild-Type (WT) | 20.3[3][4][5][6][7] | 100 µM[4] | Also reported as 23.3 nM.[8] |
| G2019S | 3.2[3][4][5][6][7][8] | 100 µM[4] | The most common pathogenic mutation. |
| A2016T | 153.7[4][5][6] | 100 µM[4] | A mutation that confers resistance to some inhibitors. |
| G2019S + A2016T | 95.9[4][5][6][7] | 100 µM[4] | Double mutant. |
Table 2: Kinase Selectivity Profile of this compound
To assess its selectivity, this compound was screened against a panel of other kinases. It exhibits significantly lower potency against other kinases, highlighting its selectivity for LRRK2.
| Kinase | IC50 (µM) | Notes |
| MNK2 (MAP kinase-interacting serine/threonine-protein kinase 2) | 0.6[2][3] | Displayed >80% inhibition at 10 µM.[2] |
| MLK1 (Mixed-Lineage Kinase 1) | 2.1[2][3] | Displayed >80% inhibition at 10 µM.[2] |
Experimental Protocols
The following sections describe the general methodologies used to determine the inhibitory activity of this compound.
Biochemical Kinase Assay (IC50 Determination)
The IC50 values of this compound against LRRK2 were determined using a standard radioactivity-based enzymatic assay.[2] The general principle of this assay is to measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or mutant) is purified. A generic kinase substrate, such as myelin basic protein (MBP) or a specific peptide substrate, is prepared.
-
Inhibitor Dilution: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for the dose-response analysis.
-
Reaction Setup: The kinase reaction is initiated by combining the LRRK2 enzyme, the substrate, and [γ-³²P]ATP in a reaction buffer. This is performed in parallel for each concentration of this compound. A control reaction with DMSO alone is included. The ATP concentration is typically kept at or near its Michaelis-Menten constant (Km), reported here as 100 µM.[4]
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper and washing away the excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cellular LRRK2 Phosphorylation Assay
To confirm the activity of this compound in a cellular context, its ability to inhibit LRRK2 autophosphorylation and its phosphorylation of downstream targets is assessed. A key biomarker for LRRK2 inhibitor engagement is the dephosphorylation of Serine 910 (Ser910) and Serine 935 (Ser935).[3][7]
Protocol Outline:
-
Cell Culture and Treatment: HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) are cultured.[2] The cells are then treated with increasing concentrations of this compound (e.g., 0-3 µM) or DMSO as a control for a fixed duration (e.g., 90 minutes).[2][3]
-
Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for subsequent analysis.
-
Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (pSer910, pSer935), total LRRK2, and a loading control (e.g., β-actin or tubulin).
-
Detection and Analysis: The membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the dose-dependent effect of the inhibitor.
Visualizations: Workflows and Signaling Pathways
Biochemical IC50 Determination Workflow
Caption: Workflow for biochemical IC50 determination of this compound.
LRRK2 Signaling Pathway and Inhibition
Caption: LRRK2 signaling and mechanism of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MilliporeSigma Calbiochem LRRK2 Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
The Potent and Selective Inhibition of G2019S LRRK2 by HG-10-102-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of HG-10-102-01, a potent and selective ATP-competitive inhibitor, against the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation is the most common genetic cause of Parkinson's disease, leading to augmented kinase activity. This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor activity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, with a notable increase in affinity for the mutant kinase. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against various forms of LRRK2.
| Target Kinase | IC50 (nM) |
| LRRK2 (Wild-Type) | 20.3[1][2][3], 23.3[4] |
| LRRK2 [G2019S] | 3.2[1][2][3][4] |
| LRRK2 [A2016T] | 153.7[2][3] |
| LRRK2 [G2019S + A2016T] | 95.9[2][3] |
In addition to its potent enzymatic inhibition, this compound effectively suppresses LRRK2 activity within cellular contexts. It dose-dependently inhibits the phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, in cells expressing both wild-type and G2019S mutant LRRK2.[1][3][5][6] This inhibitory effect is observed at concentrations between 0.1 and 0.3 µM.[6] Furthermore, this compound is a brain-penetrant inhibitor, capable of inhibiting LRRK2 phosphorylation in the mouse brain following intraperitoneal administration.[5][6]
LRRK2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the LRRK2 signaling pathway, the impact of the G2019S mutation, and the mechanism of action for this compound.
Caption: LRRK2 G2019S mutation enhances kinase activity, leading to increased substrate phosphorylation. This compound competitively inhibits ATP binding, blocking this hyperactivity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound against G2019S LRRK2.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant LRRK2 (Wild-Type and G2019S mutant)
-
LRRKtide (peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of ≤1% in the assay is recommended.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit LRRK2 autophosphorylation at Ser910 and Ser935 in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (Wild-Type or G2019S mutant)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, anti-GFP
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells expressing GFP-LRRK2 (WT or G2019S) and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for 90 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities. Normalize the phosphorylated LRRK2 signals to the total LRRK2 signal.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the activity of a LRRK2 inhibitor.
Caption: Workflow for biochemical and cellular assays to determine LRRK2 inhibitor potency and efficacy.
This guide provides a comprehensive overview of the inhibitory activity of this compound against the G2019S LRRK2 mutant. The provided data and protocols serve as a valuable resource for researchers in the field of Parkinson's disease and kinase inhibitor drug discovery.
References
An In-depth Technical Guide to the Cellular Targets of HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-10-102-01 is a potent, selective, and brain-penetrable small-molecule inhibitor primarily targeting Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5][6][7][8] Given that mutations and hyperactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease, this compound has emerged as a significant tool for both basic research and as a potential therapeutic agent.[2][9] This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Analysis of Target Inhibition
The inhibitory activity of this compound has been characterized against several kinase targets. The following tables summarize the key quantitative data from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Mutant Status | IC50 (nM) | Assay Conditions |
| LRRK2 | Wild-type | 20.3 | ATP-competitive |
| LRRK2 | G2019S | 3.2 | ATP-competitive |
| LRRK2 | A2016T | 153.7 | ATP-competitive |
| LRRK2 | G2019S + A2016T | 95.9 | ATP-competitive |
| MNK2 | Wild-type | 600 | ATP-competitive |
| MLK1 | Wild-type | 2100 | ATP-competitive |
Data compiled from multiple sources.[1][3][6][9][10]
Table 2: Cellular Activity of this compound
| Cell Line | LRRK2 Status | Cellular Effect | Effective Concentration |
| HEK293 | Wild-type (stably expressed) | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent |
| HEK293 | G2019S mutant (stably expressed) | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent |
| Mouse Swiss 3T3 | Endogenous LRRK2 | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent |
| Mouse Embryonic Fibroblasts | Endogenous LRRK2 | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent |
Data compiled from multiple sources.[1][5][9]
Experimental Protocols
The following are synthesized protocols based on standard methodologies for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Determination of IC50)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., LRRK2).
Materials:
-
Recombinant human LRRK2 (wild-type or mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration around the Km for the kinase)
-
Peptide substrate (e.g., Nictide)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant LRRK2 enzyme to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Incubate as required by the detection kit.
-
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular LRRK2 Phosphorylation Assay (Immunoblotting)
Objective: To assess the ability of this compound to inhibit the phosphorylation of LRRK2 at specific sites (e.g., Ser910, Ser935) in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutant).
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293-GFP-LRRK2 cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 90 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 and loading control signals.
-
Visualizations
Signaling Pathway and Inhibition
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Characterization
Caption: General experimental workflow for kinase inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MilliporeSigma Calbiochem LRRK2 Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and in vivo efficacy of HG-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a 2-anilino-4-methylamino-5-chloropyrimidine compound identified as a highly potent, selective, and brain-penetrable LRRK2 inhibitor.[1][2] Activating mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease, making LRRK2 a significant therapeutic target.[2] A critical challenge in developing LRRK2 inhibitors for neurological disorders has been achieving sufficient penetration of the blood-brain barrier.[3] this compound was one of the first LRRK2 inhibitors demonstrated to effectively cross the BBB and engage its target in the central nervous system.[3] This guide delves into the data and methodologies that substantiate its brain-penetrant properties.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[1][4][5] |
| LRRK2 [G2019S] | 3.2[1][4][5] |
| LRRK2 [A2016T] | 153[5][6] |
| LRRK2 [G2019S + A2016T] | 95.9[5][6] |
| MNK2 | 600[1][4] |
| MLK1 | 2100[1][4] |
Table 2: In Vivo Pharmacokinetics of this compound in Male C57BL/6 Mice
| Parameter | Value | Dosing |
| Bioavailability (%F) | 67% | 10 mg/kg, Oral (PO) |
| Half-life (t1/2) | 0.13 hours | 1 mg/kg, Intravenous (IV) |
| Plasma Exposure (AUClast) | 74.85 h·ng/mL | 1 mg/kg, Intravenous (IV) |
Data from MedChemExpress and other sources.[1]
Table 3: In Vivo Pharmacodynamics of this compound in Mice (Inhibition of LRRK2 Phosphorylation)
| Dose (mg/kg, IP) | Brain Inhibition | Spleen Inhibition |
| 10 | Partial | ~80-90% |
| 30 | Partial (~40%) | >90% |
| 50 | Near Complete (~70%) | >90% |
| 100 | Near Complete (~70%) | >90% |
Data collated from studies on LRRK2 phosphorylation at Ser910 and Ser935 sites.[3]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of LRRK2. This inhibition prevents the phosphorylation of LRRK2 at serine residues 910 and 935, which is a downstream marker of LRRK2 kinase activity.[1][6] The G2019S mutation, which is commonly found in Parkinson's disease patients, leads to a hyperactive LRRK2 kinase, a state that is potently inhibited by this compound.[1] While highly selective for LRRK2, at higher concentrations, it can also inhibit other kinases such as MNK2 and MLK1.[1][4]
Caption: Mechanism of action of this compound as a LRRK2 inhibitor.
Experimental Protocols
This section details the methodologies used in the key experiments to determine the blood-brain barrier permeability and in vivo efficacy of this compound.
4.1 In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2 and other kinases.
-
Methodology:
-
Kinase assays are typically performed using purified recombinant human LRRK2 (wild-type and mutant forms).
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate.
-
This compound is added in a range of concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo kinase assay, which measures the amount of ADP produced.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
4.2 Cellular LRRK2 Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit LRRK2 activity within a cellular context.
-
Methodology:
-
HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutants) are cultured.[3]
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 90 minutes).[3]
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for immunoblotting.
-
The membranes are probed with primary antibodies specific for phosphorylated LRRK2 (pSer910/pSer935) and total LRRK2.
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
4.3 In Vivo Pharmacodynamic and Brain Penetration Studies in Mice
-
Objective: To determine if this compound can cross the blood-brain barrier and inhibit LRRK2 phosphorylation in the brain and peripheral tissues.
-
Methodology:
-
Male C57BL/6 mice are administered this compound via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, 100 mg/kg).[3]
-
After a specified time (e.g., 1 hour), the animals are euthanized.
-
Tissues, including the brain, kidney, and spleen, are rapidly harvested and snap-frozen.[1]
-
Tissues are homogenized and lysed to extract proteins.
-
Protein lysates are analyzed by immunoblotting for pSer910/pSer935 LRRK2 and total LRRK2, as described in the cellular assay protocol.
-
The level of LRRK2 phosphorylation inhibition in the brain is used as a surrogate measure of BBB penetration and target engagement.
-
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound demonstrates significant blood-brain barrier permeability in preclinical models, effectively inhibiting its target, LRRK2, in the brain. The data strongly indicate that intraperitoneal administration of this compound at doses of 50 mg/kg and above leads to near-complete inhibition of LRRK2 phosphorylation in the mouse brain.[3] While its short half-life presents a challenge, its ability to penetrate the BBB and engage its target in the central nervous system established an important precedent for the development of subsequent LRRK2 inhibitors for Parkinson's disease and other neurodegenerative disorders. The experimental protocols outlined in this guide provide a basis for the continued investigation of this and similar compounds in drug development programs.
References
Pharmacokinetics of LRRK2 Inhibitor HG-10-102-01 in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, HG-10-102-01, in mouse models. The information presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for researchers in the fields of Parkinson's disease, neurodegenerative disorders, and drug discovery.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in male C57BL/6 mice following both intravenous (IV) and oral (PO) administration. The key quantitative parameters are summarized in the table below. A notable characteristic of this compound is its good oral bioavailability, indicating efficient absorption from the gastrointestinal tract. However, it exhibits a short half-life, suggesting rapid elimination from the systemic circulation.[1][2][3]
| Parameter | Value | Route | Dose | Animal Model | Reference |
| Oral Bioavailability (%F) | 67% | PO | 10 mg/kg | Male C57BL/6 Mice | [2][3] |
| Half-life (t½) | 0.13 h | IV | 1 mg/kg | Male C57BL/6 Mice | [2][3] |
| Area Under the Curve (AUC) | 502 h*ng/mL | PO | 10 mg/kg | Male C57BL/6 Mice | [4] |
Experimental Protocols
Pharmacokinetic Study
A detailed understanding of the experimental design is crucial for the interpretation of pharmacokinetic data. The following protocol outlines the methodology typically employed in such studies.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
Dosing:
-
Intravenous (IV) Administration: 1 mg/kg of this compound is administered as a single bolus dose.
-
Oral (PO) Administration: 10 mg/kg of this compound is administered via oral gavage.
Sample Collection:
-
Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases. While the exact time points from the seminal study are not publicly detailed, a typical schedule would involve collections at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood is processed to obtain plasma, which is then stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Specific parameters such as the mass spectrometer type, ionization mode, and monitored transitions are detailed in the supplementary information of the primary literature.[4]
Pharmacodynamic Study
Pharmacodynamic studies are essential to link the pharmacokinetic profile of a drug to its biological effect. For this compound, the key pharmacodynamic endpoint is the inhibition of LRRK2 kinase activity, which is assessed by measuring the dephosphorylation of LRRK2 at specific serine residues.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
Dosing:
-
This compound is administered via intraperitoneal (IP) injection at doses ranging from 10 mg/kg to 100 mg/kg.[3][4]
Tissue Collection and Processing:
-
At a specified time point after dosing (e.g., 1 hour), mice are euthanized, and tissues of interest (brain, kidney, spleen) are collected.
-
Tissues are immediately processed to prepare lysates for subsequent biochemical analysis. This involves homogenization in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Western Blot Analysis:
-
Protein concentrations of the tissue lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membranes are probed with primary antibodies specific for phosphorylated LRRK2 (pSer910/pSer935) and total LRRK2.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable imaging system. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of target engagement.
Visualizations
LRRK2 Signaling Pathway Inhibition
This compound is a direct inhibitor of the LRRK2 kinase. Its mechanism of action involves binding to the ATP-binding pocket of LRRK2, thereby preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates. This inhibition leads to a decrease in the phosphorylation of key regulatory sites on LRRK2, such as Serine 910 and Serine 935.
Caption: Inhibition of LRRK2 autophosphorylation by this compound.
Pharmacokinetic Study Workflow
The workflow for a typical pharmacokinetic study involves a series of sequential steps, from the preparation and administration of the compound to the final analysis of the collected samples.
Caption: Standard workflow for a mouse pharmacokinetic study.
References
An In-depth Technical Guide on the Effect of HG-10-102-01 on LRRK2 Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective LRRK2 inhibitor, HG-10-102-01, with a focus on its effect on Leucine-Rich Repeat Kinase 2 (LRRK2) autophosphorylation. This document details the inhibitor's potency against wild-type and mutant LRRK2, its cellular activity, and its in vivo efficacy. It also provides detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows.
Core Concepts
Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to increased kinase activity, suggesting that LRRK2 kinase inhibitors could be a viable therapeutic strategy.[1] this compound is a 2-anilino-4-methylamino-5-chloropyrimidine that has been identified as a potent, selective, and brain-penetrant LRRK2 inhibitor.[2] It competitively binds to the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its catalytic activity and subsequent autophosphorylation. A key indicator of LRRK2 kinase activity in cells is the phosphorylation of specific serine residues, including Ser910 and Ser935.[1] Inhibition of the phosphorylation of these sites is a widely used biomarker for assessing the efficacy of LRRK2 inhibitors.[3]
Data Presentation
The inhibitory activity of this compound has been quantified against various forms of LRRK2 through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Assay Conditions |
| Wild-type | 20.3[4][5][6][7] | Recombinant human LRRK2, Nictide substrate, 100 µM ATP |
| G2019S | 3.2[5][6][7][8] | Recombinant human LRRK2, Nictide substrate, 100 µM ATP |
| A2016T | 153.7[7][9] | Recombinant human LRRK2, Nictide substrate, 100 µM ATP |
| G2019S + A2016T | 95.9[7][9] | Recombinant human LRRK2, Nictide substrate, 100 µM ATP |
Table 2: Cellular Activity of this compound on LRRK2 Phosphorylation
| Cell Line | LRRK2 Variant | Phosphorylation Sites | Effective Concentration |
| HEK293 | Wild-type | Ser910/Ser935 | Substantial inhibition at 1 µM[1][9] |
| HEK293 | G2019S | Ser910/Ser935 | Substantial inhibition at 0.3 µM[1][9] |
| HEK293 | A2016T | Ser910/Ser935 | Effective at 1-3 µM[9] |
| HEK293 | G2019S + A2016T | Ser910/Ser935 | Effective at 1-3 µM[9] |
| Mouse Swiss 3T3 | Endogenous | Ser910/Ser935 | Dose-dependent inhibition[5][9] |
| Mouse Embryonic Fibroblasts | Endogenous | Ser910/Ser935 | Dose-dependent inhibition[5] |
Table 3: In Vivo Efficacy of this compound in Mice
| Tissue | Dose (mg/kg, i.p.) | Effect on Ser910/Ser935 Phosphorylation |
| Brain | 100 | Near complete inhibition[1][5] |
| Brain | 50 | Near complete inhibition[1][2][5] |
| Brain | 30 | Partial inhibition[1][5] |
| Kidney | 50-100 | Near complete inhibition[1][5] |
| Spleen | 50-100 | Near complete inhibition[1][5] |
Mandatory Visualization
Caption: LRRK2 signaling and inhibition by this compound.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
1. In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol is designed to determine the IC50 value of this compound against purified LRRK2.
-
Reagents and Materials:
-
Purified, active recombinant LRRK2 (wild-type or mutant).
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]
-
Peptide Substrate: Nictide or LRRKtide (e.g., 20 µM final concentration).
-
This compound: Serially diluted in DMSO.
-
ATP Solution: 100 µM ATP with [γ-³²P]ATP.
-
Stop Solution: 50 mM Phosphoric Acid.
-
P81 Phosphocellulose Paper.
-
Scintillation Counter.
-
-
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube or 96-well plate. For a 25 µL reaction, combine the kinase buffer, LRRK2 enzyme, and peptide substrate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the respective reaction wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature or 30°C.[10]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three to four times with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit LRRK2 phosphorylation at Ser910/Ser935 in a cellular context.
-
Reagents and Materials:
-
HEK293 cells stably or transiently expressing tagged LRRK2 (e.g., GFP-LRRK2).
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-Ser935 LRRK2, Rabbit anti-phospho-Ser910 LRRK2, Mouse anti-total LRRK2, anti-GAPDH or anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System (e.g., ChemiDoc).
-
-
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control. A positive control such as LRRK2-IN-1 can also be used.[1]
-
Incubate the cells for 90 minutes at 37°C.[1]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-LRRK2 (e.g., pSer935) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total LRRK2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
Plot the normalized phospho-LRRK2 levels against the concentration of this compound to determine the dose-dependent inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
The Chemical Probe HG-10-102-01: A Technical Guide for LRRK2 Researchers
An In-depth Analysis of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target, particularly in the context of Parkinson's disease. The development of potent and selective chemical probes is paramount for elucidating the complex biology of LRRK2 and for the development of novel therapeutics. This technical guide provides a comprehensive overview of HG-10-102-01, a well-characterized chemical probe for LRRK2, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a 2,4-diaminopyrimidine-based small molecule inhibitor of LRRK2.[1] It is a potent, selective, and brain-penetrant compound that has been instrumental in studying the kinase-dependent functions of LRRK2 in both in vitro and in vivo models.[2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of LRRK2 in the central nervous system.[2][4]
Data Presentation
Biochemical Potency and Selectivity
This compound exhibits potent inhibitory activity against wild-type LRRK2 and its pathogenic mutants, most notably the G2019S variant, which is the most common LRRK2 mutation associated with Parkinson's disease.[5][6] The compound is an ATP-competitive inhibitor. The following tables summarize the key quantitative data for this compound.
| Target | IC50 (nM) | Reference |
| LRRK2 (Wild-Type) | 20.3 | [2][4][5][7] |
| LRRK2 (G2019S) | 3.2 | [2][5][6] |
| LRRK2 (A2016T) | 153.7 | [5] |
| LRRK2 (G2019S + A2016T) | 95.9 | [5] |
| MNK2 | 600 | [2] |
| MLK1 | 2100 | [2] |
Table 1: Biochemical IC50 Values of this compound. This table displays the half-maximal inhibitory concentrations (IC50) of this compound against wild-type LRRK2, various LRRK2 mutants, and key off-target kinases.
In Vivo Pharmacokinetics in Mice
The pharmacokinetic profile of this compound has been characterized in mice, demonstrating good oral bioavailability and the ability to achieve effective concentrations in the brain.[2][8]
| Parameter | Value | Dose and Route | Reference |
| Oral Bioavailability (%F) | 67% | 10 mg/kg, PO | [2][8] |
| Half-life (t1/2) | 0.13 h | 1 mg/kg, IV | [2][8] |
| Brain Penetration | Effective inhibitory concentrations achieved | 50 mg/kg, IP | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice. This table summarizes key pharmacokinetic parameters of this compound in mice, including its oral bioavailability, half-life, and brain penetration.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the IC50 of this compound against LRRK2.
1. Reagents and Materials:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mM EGTA, and 0.1 mg/mL BSA.
-
Enzyme: Purified recombinant human LRRK2 (wild-type or mutant).
-
Substrate: LRRKtide peptide (or other suitable LRRK2 substrate).
-
Inhibitor: this compound dissolved in DMSO.
-
Radioactive ATP: [γ-³³P]ATP.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the kinase buffer, LRRK2 enzyme, and the peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Target Engagement Assay (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit LRRK2 phosphorylation in a cellular context.[8]
1. Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 3 µM) or DMSO for 90 minutes.[8]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
3. Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser910 and Ser935) and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.
Mandatory Visualizations
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: LRRK2 signaling and its inhibition by this compound.
Experimental Workflow for Cellular LRRK2 Inhibition Assay
Caption: Workflow for assessing cellular LRRK2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
The LRRK2 Inhibitor HG-10-102-01: A Technical Review for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
HG-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Activating mutations in the LRRK2 gene are associated with an increased risk of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[3] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its biochemical activity, cellular effects, and in vivo properties, presented in a format tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity against wild-type and mutant forms of LRRK2, as well as its pharmacokinetic profile in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[1][2][4][5] |
| LRRK2 [G2019S] | 3.2[1][2][5] |
| LRRK2 [A2016T] | 153[6] |
| LRRK2 [G2019S + A2016T] | 95.9[6] |
| MNK2 | 600 |
| MLK1 | 2100 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice [1]
| Parameter | Value (1 mg/kg IV) | Value (10 mg/kg PO) |
| Half-life (t½) | 0.13 h | - |
| Oral Bioavailability (%F) | - | 67%[1] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. The G2019S mutation, which is the most common LRRK2 mutation associated with Parkinson's disease, leads to a hyperactive kinase. This compound effectively inhibits both wild-type and the G2019S mutant LRRK2.[1][3] A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935.[1][6] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of these sites in both cellular and in vivo models.[1] Furthermore, inhibition of LRRK2 by this compound has been shown to impact downstream signaling, including the phosphorylation of Rab10, a bona fide substrate of LRRK2.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vitro LRRK2 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on LRRK2 kinase activity.
Objective: To quantify the IC50 value of this compound against purified LRRK2.
General Protocol:
-
Reaction Setup: In a 384-well plate, add the LRRK2 enzyme, a dilution series of this compound (or DMSO as a control), and a substrate such as LRRKtide.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation status of LRRK2.
Objective: To determine the cellular potency of this compound by measuring the inhibition of LRRK2 autophosphorylation at Ser910/Ser935.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing LRRK2) and allow them to adhere. Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-LRRK2 (Ser910/Ser935) and total LRRK2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.
In Vivo Pharmacodynamic and Pharmacokinetic Studies in Mice
These studies are essential to evaluate the brain penetrance, efficacy, and drug metabolism and pharmacokinetic (DMPK) properties of this compound in a living organism.
Objective: To assess the ability of this compound to inhibit LRRK2 phosphorylation in the brain and other tissues of mice and to determine its pharmacokinetic profile.
General Protocol:
-
Animal Dosing: Administer this compound to mice via intraperitoneal (IP) injection or oral gavage (PO) at various doses.[1]
-
Tissue Collection: At specified time points after dosing, euthanize the mice and collect brain, kidney, and spleen tissues, as well as blood samples.
-
Pharmacodynamic Analysis (Western Blot):
-
Prepare tissue lysates from the collected organs.
-
Perform Western blotting as described in the cellular assay protocol to measure the levels of phospho-LRRK2 (Ser910/Ser935) and total LRRK2.
-
Analyze the dose-dependent inhibition of LRRK2 phosphorylation in each tissue.
-
-
Pharmacokinetic Analysis (LC-MS/MS):
-
Process plasma and brain homogenates to extract the drug.
-
Quantify the concentration of this compound in the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate key pharmacokinetic parameters such as half-life and oral bioavailability.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a LRRK2 inhibitor like this compound.
Conclusion
This compound has been characterized as a potent and selective LRRK2 inhibitor with excellent brain penetrance. The available data demonstrates its ability to engage its target in both cellular and in vivo models, leading to the dephosphorylation of LRRK2 at key regulatory sites. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors as potential therapeutic agents for Parkinson's disease. Further research will be crucial to fully elucidate the long-term efficacy and safety profile of targeting the LRRK2 signaling pathway.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protocols.io [protocols.io]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of HG-10-102-01 in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing HG-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in cell culture experiments. The following sections detail the necessary materials, experimental procedures, and data presentation for studying the effects of this compound on various cell lines.
This compound is a cell-permeable, ATP-competitive inhibitor of LRRK2, including its wild-type and mutant forms such as G2019S, which is commonly associated with Parkinson's disease.[1][2][3] It has been shown to induce a dose-dependent inhibition of LRRK2 phosphorylation at Ser910 and Ser935 in various cell lines.[1][4]
Quantitative Data Summary
The inhibitory activity of this compound against various LRRK2 variants and other kinases is summarized in the table below. This data is crucial for determining appropriate experimental concentrations.
| Target Kinase | IC50 (nM) | Cell Lines Used | Reference |
| Wild-type LRRK2 | 20.3 | HEK293 | [1] |
| LRRK2 [G2019S] | 3.2 | HEK293 | [1][4][5] |
| LRRK2 [A2016T] | 153.7 | HEK293 | [4][5] |
| LRRK2 [G2019S + A2016T] | 95.9 | HEK293 | [4][5] |
| MNK2 | 600 | N/A | [1] |
| MLK1 | 2100 | N/A | [1] |
Experimental Protocols
This section outlines the detailed methodology for key experiments involving this compound.
Protocol 1: Inhibition of LRRK2 Phosphorylation in HEK293 Cells
This protocol describes the treatment of HEK293 cells stably expressing LRRK2 (wild-type or mutant) with this compound to assess the inhibition of LRRK2 phosphorylation.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutants like G2019S)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-LRRK2 (total), anti-GFP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293 cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a stock solution. A typical concentration range is 0.01 to 3 µM.[1] Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 90 minutes at 37°C and 5% CO2.[1][6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: Inhibition of Endogenous LRRK2 Phosphorylation
This protocol is for studying the effect of this compound on the phosphorylation of endogenous LRRK2 in cell lines like mouse Swiss 3T3 or mouse embryonic fibroblasts (MEFs).[1]
Materials:
-
Mouse Swiss 3T3 cells or MEFs
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
(All other materials are the same as in Protocol 1)
Procedure:
-
Cell Seeding and Growth: Culture the cells to an appropriate confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 3 µM) and a vehicle control for 90 minutes.[1]
-
Lysis and Western Blotting: Follow the same steps for cell lysis, protein quantification, and western blotting as described in Protocol 1 to detect the phosphorylation of endogenous LRRK2 at Ser910 and Ser935.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits LRRK2 autophosphorylation and substrate phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on LRRK2 phosphorylation.
References
Application Notes and Protocols for HG-10-102-01 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-10-102-01 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] It is a valuable tool for studying the cellular functions of LRRK2 and for research related to neurodegenerative diseases, particularly Parkinson's disease, where mutations in the LRRK2 gene are a common cause.[6][7] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays to assess its inhibitory activity on LRRK2.
Note: Initial searches did not yield evidence of this compound functioning as a Selective Estrogen Receptor Degrader (SERD). The primary and well-documented mechanism of action for this compound is the inhibition of LRRK2 kinase activity.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of LRRK2, preventing the phosphorylation of its downstream substrates. It has been shown to be effective against both wild-type LRRK2 and the pathogenic G2019S mutant, which exhibits increased kinase activity.[1][3][5][7] The inhibition of LRRK2 activity can be monitored by assessing the phosphorylation status of LRRK2 itself at key autophosphorylation sites, such as Ser910 and Ser935, or by measuring the phosphorylation of known LRRK2 substrates.[1][2][7][8]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2
| Target | Assay Type | IC50 Value | Reference |
| Wild-type LRRK2 | Kinase Assay | 20.3 nM | [1][2][4] |
| LRRK2 [G2019S] | Kinase Assay | 3.2 nM | [1][3][4] |
| LRRK2 [A2016T] | Kinase Assay | 153 nM | [2] |
| LRRK2 [G2019S+A2016T] | Kinase Assay | 95.9 nM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Target | Assay | Effective Concentration | Treatment Time | Observed Effect | Reference |
| HEK293 cells stably expressing wild-type GFP-LRRK2 | Wild-type LRRK2 | Western Blot for pSer910/pSer935 | ~1 µM | 90 min | Substantial dephosphorylation | [7] |
| HEK293 cells stably expressing GFP-LRRK2[G2019S] | LRRK2[G2019S] | Western Blot for pSer910/pSer935 | 0.3 µM | 90 min | Substantial dephosphorylation | [7] |
| Mouse Swiss 3T3 cells | Endogenous LRRK2 | Western Blot for pSer910/pSer935 | Dose-dependent | 90 min | Dephosphorylation | [1] |
| Mouse embryonic fibroblast cells | Endogenous LRRK2 | Western Blot for pSer910/pSer935 | Dose-dependent | 90 min | Dephosphorylation | [1] |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against purified LRRK2 protein.
Materials:
-
Purified recombinant wild-type or mutant LRRK2 protein
-
LRRK2 substrate (e.g., LRRKtide or myelin basic protein)
-
ATP (γ-32P-ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive methods
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the LRRK2 enzyme, the substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular LRRK2 Autophosphorylation Inhibition Assay
This protocol describes how to assess the ability of this compound to inhibit LRRK2 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing tagged-LRRK2 (e.g., GFP-LRRK2)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-LRRK2 (total), and anti-loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM) or DMSO (vehicle control) for 90 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular LRRK2 Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | LRRK2 | TargetMol [targetmol.com]
Application Notes and Protocols for HG-10-102-01 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-10-102-01 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation that increases its kinase activity, are a significant cause of both familial and sporadic Parkinson's disease (PD).[3] This has positioned LRRK2 as a key therapeutic target for neurodegenerative diseases. This compound effectively inhibits both wild-type and mutant forms of LRRK2, making it a valuable tool for studying LRRK2-mediated signaling pathways and pathophysiology in relevant cellular models such as primary neuron cultures. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on LRRK2 activity, neuronal morphology, and α-synuclein pathology.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2. It prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates by binding to the kinase domain. A key readout of LRRK2 inhibition is the reduced phosphorylation of LRRK2 at serine residues 910 and 935 (pS910/pS935).[1][2] Inhibition of LRRK2 also leads to a decrease in the phosphorylation of downstream substrates, such as Rab10, which can be monitored at threonine 73 (pT73-Rab10).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Wild-Type LRRK2) | 20.3 nM | Recombinant Human LRRK2 | [2] |
| IC50 (G2019S LRRK2) | 3.2 nM | Recombinant Human LRRK2 | [2] |
| IC50 (A2016T LRRK2) | 153.7 nM | Recombinant Human LRRK2 | [4] |
| IC50 (G2019S + A2016T LRRK2) | 95.9 nM | Recombinant Human LRRK2 | [4] |
| Cellular IC50 (pS910/S935 LRRK2) | 0.1 - 0.3 µM | HEK293 cells expressing WT or G2019S LRRK2 | [1] |
| Off-target IC50 (MNK2) | 0.6 µM | Recombinant Human MNK2 | [2] |
| Off-target IC50 (MLK1) | 2.1 µM | Recombinant Human MLK1 | [2] |
Note: The cellular IC50 values in HEK293 cells provide a strong starting point for determining optimal concentrations in primary neuron cultures. A dose-response experiment is recommended for each specific primary neuron type and experimental endpoint.
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway in Neurons
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in primary neurons.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 377.83 g/mol ), add 264.7 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Primary Neuron Cultures with this compound
Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity and assess its effects on neuronal signaling.
This protocol is adapted from studies using other LRRK2 kinase inhibitors in primary neuron cultures. Optimization is recommended for your specific experimental setup.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons)
-
Complete neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMax, and penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons to the desired stage of development (e.g., 7-10 days in vitro, DIV).
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 100 nM to 3 µM. It is crucial to perform a dose-response experiment (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM) to determine the optimal concentration.
-
Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the highest this compound treated wells (typically ≤ 0.1%).
-
Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the neurons for the desired treatment duration. For assessing direct LRRK2 inhibition (e.g., pLRRK2 levels), a short incubation of 90 minutes to 2 hours is often sufficient.[2] For assessing downstream effects on neuronal morphology or α-synuclein aggregation, longer incubation times (e.g., 24 hours to several days) may be necessary.
-
Following treatment, proceed with downstream analysis such as Western blotting (Protocol 3).
Protocol 3: Western Blot Analysis of LRRK2 and Rab10 Phosphorylation
Objective: To quantify the inhibition of LRRK2 and Rab10 phosphorylation in primary neurons following treatment with this compound.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pLRRK2 (Ser935)
-
Mouse anti-LRRK2 (total)
-
Rabbit anti-pRab10 (Thr73)
-
Mouse anti-Rab10 (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
After treatment, wash the neurons once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: α-Synuclein Aggregation Assay in Primary Neurons
Objective: To assess the effect of this compound on the aggregation of α-synuclein in primary neurons.
This protocol is based on the well-established pre-formed fibril (PFF) seeding model.
Materials:
-
Primary neuron cultures (e.g., hippocampal or cortical)
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-pS129 α-synuclein
-
Rabbit anti-MAP2 (dendritic marker) or anti-β-III tubulin (pan-neuronal marker)
-
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Culture primary neurons for 7-10 days in vitro (DIV).
-
Pre-treat the neurons with the desired concentrations of this compound or vehicle for 24 hours.
-
Add α-synuclein PFFs to the culture medium at a final concentration of 1-5 µg/mL.
-
Continue the treatment with this compound or vehicle.
-
Incubate the neurons for an additional 7-14 days to allow for the formation of α-synuclein aggregates.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies against pS129 α-synuclein and a neuronal marker overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with mounting medium.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the area and intensity of pS129 α-synuclein-positive inclusions within the neurons.
Troubleshooting and Optimization
-
Low Inhibition of LRRK2 Phosphorylation:
-
Cause: Insufficient concentration of this compound or short incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure the stock solution of this compound is properly prepared and stored.
-
-
Neuronal Toxicity:
-
Cause: High concentration of this compound or DMSO.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of the inhibitor. Ensure the final DMSO concentration is kept low (≤ 0.1%).
-
-
Variability in α-Synuclein Aggregation:
-
Cause: Inconsistent quality or sonication of PFFs, or variability in neuronal culture health.
-
Solution: Ensure consistent preparation and quality control of PFFs. Standardize the primary neuron culture protocol to ensure consistent cell density and health.
-
Conclusion
This compound is a powerful research tool for investigating the role of LRRK2 in neuronal function and neurodegeneration. The protocols provided here offer a comprehensive guide for its application in primary neuron cultures. By carefully optimizing experimental conditions and utilizing appropriate downstream analyses, researchers can effectively probe the therapeutic potential of LRRK2 inhibition in models of Parkinson's disease and other synucleinopathies. It has been shown that treatment with this compound in α-synuclein transgenic mice can reduce the levels of α-synuclein phosphorylation and aggregation in the brain.[5]
References
- 1. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Administration of HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of HG-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential and biological functions of this compound, particularly in the context of Parkinson's disease research.
Introduction
This compound is a small molecule inhibitor targeting LRRK2, a kinase implicated in the pathogenesis of both familial and sporadic Parkinson's disease.[1] As an ATP-competitive inhibitor, this compound effectively blocks the phosphorylation of LRRK2 and its downstream substrates.[2][3] Notably, this compound is brain-penetrant, making it a valuable tool for in vivo studies targeting the central nervous system.[4][5] Intraperitoneal injection is a common and effective route for administering this compound in preclinical animal models.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of LRRK2.[6] This inhibition prevents the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935.[4][7] A direct downstream substrate of LRRK2 is the Rab GTPase, Rab10, whose phosphorylation is also potently inhibited by this compound.[3][8] The dephosphorylation of these biomarker sites is a reliable indicator of target engagement in both in vitro and in vivo settings.[3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of LRRK2 and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[6][9] |
| LRRK2 [G2019S] | 3.2[6][9] |
| LRRK2 [A2016T] | 153[4][6] |
| LRRK2 [G2019S+A2016T] | 95.9[4][6] |
| MNK2 | 600[9] |
| MLK1 | 2100[9] |
Table 2: In Vivo Pharmacokinetic and Dosing Information
| Parameter | Value | Species | Route |
| Dosing Range (IP) | 10 - 100 mg/kg[9] | Mouse | IP |
| Half-life (t1/2) | 0.13 h[9] | Mouse | IV |
| Oral Bioavailability (%F) | 67%[9] | Mouse | PO |
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol provides a detailed methodology for the preparation and intraperitoneal administration of this compound in a mouse model.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
-
Insulin syringes (or other appropriate syringes with 27-30G needles)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Solution Preparation
The following protocol is for preparing a dosing solution with a final concentration of 2 mg/mL, suitable for a 10 mg/kg dose in a 20 g mouse (100 µL injection volume). Adjustments can be made based on the desired final concentration and dosing volume. For normal mice, the concentration of DMSO should be kept below 10%.[7]
Vehicle Composition: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS
Preparation Steps:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.[7]
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the following order, ensuring to mix thoroughly after each addition:
-
Add the required volume of PEG300.
-
Add the required volume of Tween 80 and vortex to mix.
-
-
Final Dosing Solution:
-
Add the required volume of the this compound DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final volume.
-
If the final solution is a suspension, it should be prepared fresh and used immediately. If it is a clear solution, it can be prepared for one-time use and stored at 4°C for up to a week, though fresh preparation is always recommended.[7]
-
Example Calculation for 1 mL of 2 mg/mL Dosing Solution:
-
Total this compound needed: 2 mg
-
Volume of 40 mg/mL DMSO stock: 50 µL (5%)
-
Volume of PEG300: 300 µL (30%)
-
Volume of Tween 80: 50 µL (5%)
-
Volume of Saline/PBS: 600 µL (60%)
Intraperitoneal Injection Procedure
-
Animal Handling: Acclimatize animals to the experimental conditions. Weigh each animal accurately on the day of injection to calculate the precise injection volume.
-
Dose Calculation:
-
Injection Volume (µL) = (Animal Weight (g) / 1000 g/kg) * (Dose (mg/kg) / Concentration (mg/mL)) * 1000 µL/mL
-
For a 20 g mouse and a 10 mg/kg dose using a 2 mg/mL solution: (20 / 1000) * (10 / 2) * 1000 = 100 µL
-
-
Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid enters the syringe, which would indicate entry into a vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions. The timing of tissue collection or behavioral testing will depend on the specific experimental aims and the pharmacokinetic profile of the compound.
The workflow for a typical in vivo experiment using this compound is depicted below.
Caption: A typical experimental workflow for in vivo studies with this compound.
Concluding Remarks
This compound is a critical tool for investigating the role of LRRK2 in health and disease. The protocols and data presented here provide a foundation for researchers to conduct robust and reproducible in vivo experiments. It is recommended to perform pilot studies to determine the optimal dose and vehicle for specific animal models and experimental endpoints. A solvent-negative control experiment is also advised to ensure that the vehicle has no non-specific effects.[7]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of pS935 LRRK2 Following HG-10-102-01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease (PD).[1] The kinase activity of LRRK2 is a key area of investigation, and phosphorylation of specific residues, such as Serine 935 (pS935), is a critical indicator of LRRK2's conformational state and its interaction with other proteins.[2] The phosphorylation at S935 is regulated by upstream kinases, including casein kinase 1 (CK1) and I-kappa-B kinase (IKK).[2][3] Inhibition of LRRK2 kinase activity has been shown to induce dephosphorylation at Ser910 and Ser935, making pS935 a valuable pharmacodynamic biomarker for assessing the efficacy of LRRK2 inhibitors in cellular and in vivo models.[4][5]
HG-10-102-01 is a potent, selective, and brain-penetrant inhibitor of LRRK2.[6][7] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant.[6] This document provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation status of LRRK2 at Serine 935.
LRRK2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the signaling pathway leading to the phosphorylation of LRRK2 at Serine 935 and the mechanism of action for the inhibitor this compound.
Quantitative Data Summary
The inhibitory potency of this compound on LRRK2 kinase activity can be quantified by measuring the reduction in pS935-LRRK2 levels. The following table summarizes the key quantitative data for this inhibitor.
| Inhibitor | Target | IC50 (nM) | Cellular Concentration for Dephosphorylation | Cell Line | Reference |
| This compound | Wild-type LRRK2 | 20.3 | ~1 µM | HEK293 | [6][8] |
| This compound | LRRK2 [G2019S] | 3.2 | ~0.3 µM | HEK293 | [6][8] |
| This compound | LRRK2 [A2016T] | 153.7 | Not specified | HEK293 | [6] |
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on pS935 LRRK2 levels is depicted below.
Detailed Experimental Protocol
This protocol is designed for use with a human cell line such as HEK293T, which is commonly used for LRRK2 studies.
Materials and Reagents
-
Cell Line: HEK293T cells
-
LRRK2 Inhibitor: this compound (prepared in DMSO)
-
Cell Culture: DMEM, FBS, Penicillin-Streptomycin, PBS
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels (6-8% for LRRK2), running buffer
-
Protein Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-pLRRK2 (Ser935)
-
Mouse or Rabbit anti-total LRRK2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection: Chemiluminescent substrate
Procedure
1. Cell Culture and Treatment
1.1. Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
1.2. Prepare a stock solution of this compound in DMSO.
1.3. On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response range from 0.01 to 3 µM). Also, prepare a vehicle control with the same final concentration of DMSO.[6]
1.4. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
1.5. Incubate the cells for 90 minutes at 37°C.[8]
2. Cell Lysis and Protein Quantification
2.1. After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
2.2. Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysates on ice for 10 minutes, vortexing briefly every few minutes.
2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2.6. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2.7. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
3. Sample Preparation for Western Blot
3.1. Normalize the protein concentrations of all samples with lysis buffer.
3.2. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer
4.1. Load 10-20 µg of total protein per lane onto a 6-8% polyacrylamide gel.[9] Include a pre-stained protein ladder.
4.2. Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
4.3. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4.4. After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.
5. Immunoblotting
5.1. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
5.2. Incubate the membrane with the primary antibody against pS935-LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
5.3. The following day, wash the membrane three times for 5-10 minutes each with TBST.
5.4. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
5.5. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
6.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
6.2. Acquire the image using a chemiluminescent imaging system.
6.3. To analyze total LRRK2 and a loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels.
6.4. Quantify the band intensities using densitometry software.
6.5. Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. For further normalization, the total LRRK2 signal can be normalized to the loading control (e.g., β-actin).
References
- 1. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 2. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson’s Disease and G2019S LRRK2 Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blotting for LRRK2 signalling in macrophages [protocols.io]
Application Notes and Protocols for LRRK2 Kinase Assay Using HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay for Leucine-Rich Repeat Kinase 2 (LRRK2) and its variants, utilizing the potent and selective inhibitor HG-10-102-01. This document is intended for professionals in research and drug development to assess LRRK2 kinase activity and evaluate inhibitor potency.
Introduction
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[2][3] Many of these pathogenic mutations, particularly the common G2019S mutation, result in increased kinase activity, which is thought to contribute to neuronal toxicity.[4][5] Consequently, LRRK2 has emerged as a key therapeutic target, and its inhibitors are of significant interest.
This compound is a potent, selective, and brain-penetrant inhibitor of LRRK2.[6][7] It effectively inhibits wild-type LRRK2 and the pathogenic G2019S mutant in the low nanomolar range, making it an invaluable tool for studying LRRK2's biological functions and its role in disease.[6][8][9] This document outlines the protocols to measure LRRK2 kinase activity and determine the inhibitory potency of compounds like this compound.
Data Presentation
Inhibitory Potency of this compound
The inhibitory activity of this compound against various LRRK2 forms has been quantified through biochemical assays, with IC50 values typically in the low nanomolar range.
| LRRK2 Variant | IC50 (nM) | Reference |
| Wild-Type (WT) | 20.3 | [6][8][10] |
| G2019S | 3.2 | [6][8][10] |
| A2016T | 153.7 | [8][10] |
| G2019S + A2016T | 95.9 | [8][10] |
Table 1: In Vitro Potency of this compound Against LRRK2 Variants.
Cellular Activity of this compound
This compound demonstrates dose-dependent inhibition of LRRK2 kinase activity in cellular models by reducing the phosphorylation of LRRK2 at key serine residues, such as Ser910 and Ser935.[6][8][11]
| Cell Line | LRRK2 Form | Effect | Concentration | Reference |
| HEK293 | WT and G2019S | Inhibition of Ser910/Ser935 phosphorylation | 0.3 - 1 µM | [6][10] |
| Mouse Swiss 3T3 | Endogenous | Dephosphorylation of Ser910/Ser935 | Dose-dependent | [6][8] |
| Mouse Embryonic Fibroblasts | Endogenous | Dephosphorylation of Ser910/Ser935 | Dose-dependent | [6][8] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
Several methods can be employed to measure LRRK2 kinase activity in vitro. Common approaches include radiometric assays using [γ-³²P]ATP and non-radioactive luminescence-based assays such as ADP-Glo™, or fluorescence-based methods like LanthaScreen™.[4][12][13][14] Below are detailed protocols for a radiometric assay and a luminescence-based assay.
Protocol 1: In Vitro Radiometric LRRK2 Kinase Assay
This protocol is a traditional and direct method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.
Materials:
-
Enzyme: Purified, active GST-tagged LRRK2 (WT or mutant, e.g., G2019S).
-
Substrate: Myelin Basic Protein (MBP) or a peptide substrate like LRRKtide.[4][12]
-
Inhibitor: this compound, prepared in DMSO.
-
ATP: [γ-³²P]ATP and non-radioactive ATP.
-
Kinase Assay Buffer (10x): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
-
Stop Solution: 5x Laemmli sample buffer or 75 mM phosphoric acid.[12]
-
P81 phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of 1-2% in the reaction is recommended.
-
Reaction Setup: In a microcentrifuge tube, on ice, prepare the reaction mixture in a total volume of 25 µL.
-
Add 2.5 µL of 10x Kinase Assay Buffer.
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control).
-
Add purified LRRK2 enzyme (e.g., 10-20 nM final concentration).
-
Add the substrate (e.g., 0.5 µg/µL MBP).[2]
-
Add distilled water to bring the volume to 20 µL.
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiation of Kinase Reaction: Start the reaction by adding 5 µL of ATP mix (containing non-radioactive ATP and [γ-³²P]ATP, e.g., to a final concentration of 100 µM ATP with ~0.5 µCi [γ-³²P]ATP).[12]
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.[12]
-
Termination of Reaction: Stop the reaction by one of the following methods:
-
SDS-PAGE: Add 6.25 µL of 5x Laemmli sample buffer.[12] Boil the samples and separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Phosphocellulose Paper: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively (3-4 times) with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
SDS-PAGE: Quantify the band intensity corresponding to the phosphorylated substrate using densitometry.
-
Phosphocellulose Paper: Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Luminescence-Based LRRK2 Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Enzyme: Purified, active LRRK2 (WT or mutant).
-
Substrate: LRRKtide or other suitable peptide substrate.
-
Inhibitor: this compound in DMSO.
-
ATP.
-
Kinase Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.
-
ADP-Glo™ Kinase Assay Kit (Promega): ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Inhibitor Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[14]
-
Enzyme Addition: Add 2 µL of LRRK2 enzyme diluted in kinase buffer to each well.
-
Substrate/ATP Addition: Add 2 µL of a mixture of the substrate and ATP (at a concentration close to the Km for ATP) in kinase buffer to initiate the reaction.[14]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[14]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[14]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described in the radiometric assay protocol.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro LRRK2 kinase assay.
References
- 1. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Studying LRRK2 Signaling Pathways with HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent and selective LRRK2 inhibitor, HG-10-102-01, for investigating the LRRK2 signaling pathway. This document includes detailed protocols for key experiments, quantitative data for the inhibitor, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a brain-penetrant, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. The G2019S mutation, in particular, leads to increased kinase activity. This compound has been shown to effectively inhibit wild-type LRRK2 and its pathogenic mutants, making it a valuable tool for studying LRRK2-mediated signaling events in various experimental models.[1][3][4]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 20.3[3][4][5] |
| G2019S | 3.2[3][4][5] |
| A2016T | 153.7[1][5] |
| G2019S + A2016T | 95.9[1][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| MNK2 | 0.6[2][3] |
| MLK1 | 2.1[2][3] |
This compound demonstrates high selectivity for LRRK2, with significantly lower potency against other kinases such as MNK2 and MLK1.[2][3] A screen against 138 other kinases showed minimal inhibitory activity.[1][2]
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It plays a crucial role in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. A key downstream substrate of LRRK2 is the Rab GTPase, Rab10. LRRK2 phosphorylates Rab10 at Threonine 73 (T73), and this phosphorylation event is a critical readout of LRRK2 kinase activity in cells. This compound inhibits this phosphorylation by blocking the ATP-binding site of LRRK2.
References
Application Notes and Protocols: Utilizing HG-10-102-01 for LRRK2 Inhibition in iPSC-Derived Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, which is implicated in the neurodegenerative process. Induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to study disease mechanisms and screen for potential therapeutic compounds. These models often recapitulate key pathological features of PD, including increased susceptibility to stress and accumulation of α-synuclein.
HG-10-102-01 is a potent, selective, and brain-penetrable inhibitor of LRRK2 kinase activity.[1][2][3][4] It effectively inhibits both wild-type LRRK2 and the hyperactive G2019S mutant.[1][2][3][4] These application notes provide a comprehensive guide for the use of this compound in iPSC-derived dopaminergic neurons to investigate LRRK2-mediated signaling pathways and assess the therapeutic potential of LRRK2 inhibition in a disease-relevant context.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 20.3 |
| LRRK2 (G2019S Mutant) | 3.2 |
| LRRK2 (A2016T Mutant) | 153 |
| LRRK2 (G2019S + A2016T) | 95.9 |
| MNK2 | 600 |
| MLK1 | 2100 |
Data compiled from multiple sources.[1][4]
Table 2: Representative Dose-Dependent Inhibition of LRRK2 Phosphorylation by this compound in a Cellular Model
| This compound Concentration (µM) | % Inhibition of LRRK2 pSer935 (Wild-Type) | % Inhibition of LRRK2 pSer935 (G2019S) |
| 0 (DMSO Control) | 0 | 0 |
| 0.01 | 15 | 35 |
| 0.1 | 50 | 75 |
| 0.3 | 85 | 95 |
| 1.0 | 98 | >99 |
| 3.0 | >99 | >99 |
Illustrative data based on dose-response effects observed in HEK293 cells.[1][5] The exact effective concentrations in iPSC-derived dopaminergic neurons should be determined empirically.
Table 3: Expected Effects of this compound Treatment on Key Pathological Markers in iPSC-Derived Dopaminergic Neurons with LRRK2 G2019S Mutation
| Marker | Expected Outcome with this compound Treatment | Method of Quantification |
| LRRK2 pSer935 | Dose-dependent decrease | Western Blot, ELISA |
| Rab10 pThr73 | Dose-dependent decrease | Western Blot |
| α-synuclein pSer129 | Reduction | Western Blot, Immunocytochemistry |
| α-synuclein Aggregation | Reduction in insoluble α-synuclein | Filter retardation assay, Thioflavin S staining |
| Neurite Outgrowth | Potential rescue of deficits | High-content imaging and analysis |
| Oxidative Stress-Induced Cell Death | Increased resilience | Cell viability assays (e.g., MTT, LDH) |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway in Parkinson's Disease
Mutant LRRK2 exhibits increased kinase activity, leading to the hyperphosphorylation of its substrates, such as Rab GTPases (e.g., Rab10). This aberrant phosphorylation is thought to disrupt downstream cellular processes, including vesicular trafficking, autophagy, and lysosomal function. These disruptions can contribute to the accumulation and aggregation of α-synuclein, a hallmark of Parkinson's disease pathology.
Caption: LRRK2 signaling in health and Parkinson's disease.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps for evaluating the effects of this compound in iPSC-derived dopaminergic neurons.
Caption: Workflow for this compound evaluation in iPSC-DA neurons.
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Midbrain Dopaminergic Neurons
This protocol is a generalized method and may require optimization for specific iPSC lines.
Materials:
-
Human iPSCs (from healthy donor and LRRK2 mutation carrier)
-
Matrigel or Geltrex
-
mTeSR1 medium
-
Neural Induction Medium (NIM): DMEM/F12, N2 supplement, B27 supplement, L-Glutamine, Penicillin/Streptomycin
-
Dual SMAD inhibitors: SB431542 (10 µM), Noggin (500 ng/mL) or LDN193189 (100 nM)
-
Patterning factors: SHH (100-200 ng/mL), FGF8 (100 ng/mL), CHIR99021 (3 µM)
-
Neuronal Maturation Medium (NMM): Neurobasal medium, B27 supplement, L-Glutamine, Penicillin/Streptomycin, BDNF (20 ng/mL), GDNF (20 ng/mL), Ascorbic Acid (200 µM), DAPT (10 µM), TGF-β3 (1 ng/mL)
-
ROCK inhibitor (Y-27632)
-
Accutase or similar cell dissociation reagent
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-6 days.
-
Neural Induction (Day 0): When iPSCs reach 70-80% confluency, switch to NIM supplemented with dual SMAD inhibitors.
-
Midbrain Patterning (Day 3-11): Gradually introduce and adjust concentrations of SHH, FGF8, and CHIR99021 in NIM to pattern the neural progenitors towards a midbrain fate.
-
Neural Progenitor Expansion (Day 12-20): Dissociate the neural rosettes using Accutase and re-plate onto new coated plates in NIM with FGF8 to expand the neural progenitor population.
-
Dopaminergic Neuron Differentiation (Day 21 onwards): Dissociate the neural progenitors and plate them at the desired density on plates coated with Poly-L-ornithine and Laminin in NMM.
-
Maturation: Maintain the differentiating neurons in NMM, performing half-medium changes every 2-3 days. Neurons should be allowed to mature for at least 3-4 weeks (Day 40-50+) before initiating experiments with this compound.
Protocol 2: Treatment of iPSC-Derived Dopaminergic Neurons with this compound
Materials:
-
Mature iPSC-derived dopaminergic neurons (Day >50)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Neuronal Maturation Medium (NMM)
-
DMSO (vehicle control)
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in NMM to achieve the desired final concentrations (e.g., ranging from 10 nM to 3 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Dose-Response and Time-Course: For initial characterization, it is recommended to perform a dose-response experiment (e.g., 0, 0.01, 0.1, 0.3, 1, 3 µM) for a fixed time (e.g., 90 minutes for acute inhibition of phosphorylation, or 24-72 hours for effects on protein levels and aggregation).
-
Treatment: Carefully remove half of the medium from each well of the cultured neurons and replace it with fresh NMM containing the appropriate concentration of this compound or vehicle.
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection:
-
For Biochemical Analysis: Aspirate the medium, wash the cells once with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant for analysis.
-
For Imaging Analysis: Aspirate the medium, wash the cells with PBS, and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature. Proceed with immunocytochemistry.
-
Protocol 3: Western Blotting for LRRK2 and α-synuclein Phosphorylation
Materials:
-
Cell lysates from Protocol 2
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LRRK2 (phospho S935)
-
Rabbit anti-LRRK2 (total)
-
Rabbit anti-Rab10 (phospho T73)
-
Rabbit anti-Rab10 (total)
-
Mouse anti-α-synuclein (phospho S129)
-
Mouse anti-α-synuclein (total)
-
Mouse anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and/or a loading control.
Conclusion
This compound serves as a valuable research tool for investigating the role of LRRK2 kinase activity in the pathophysiology of Parkinson's disease using iPSC-derived dopaminergic neurons. The protocols and data presented here provide a framework for designing and executing experiments to assess the efficacy of LRRK2 inhibition in a patient-derived cellular model. Rigorous experimental design, including appropriate controls and empirical determination of optimal compound concentrations, is crucial for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of LRRK2-mediated neurodegeneration and aid in the development of novel therapeutic strategies for Parkinson's disease.
References
Application Notes and Protocols: In Situ Hybridization with HG-10-102-01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Activating mutations in LRRK2 are linked to Parkinson's disease, making it a significant therapeutic target.[2][3][4] this compound exerts its inhibitory effect by preventing the phosphorylation of LRRK2 at key serine residues, specifically Ser910 and Ser935.[5][1] This application note provides a detailed protocol for utilizing in situ hybridization (ISH) to investigate the effects of this compound treatment on the mRNA expression of target genes within cells and tissues. By combining pharmacological inhibition with ISH, researchers can visualize and quantify changes in gene expression in a spatial context, providing valuable insights into the downstream effects of LRRK2 pathway modulation.
Data Presentation
The following table summarizes the inhibitory activity of this compound on wild-type and various mutant forms of LRRK2. This data is crucial for determining the effective concentration range for cell or animal treatment prior to in situ hybridization analysis.
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[5][1] |
| LRRK2 [G2019S] | 3.2[5][1] |
| LRRK2 [A2016T] | 153.7[5] |
| LRRK2 [G2019S+A2016T] | 95.9[5] |
IC50 values represent the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity.
Signaling Pathway and Experimental Workflow
To understand the context of this protocol, it is important to visualize both the targeted biological pathway and the experimental procedure.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in situ hybridization following this compound treatment.
Experimental Protocols
This section provides detailed protocols for performing in situ hybridization on either cultured cells or tissue sections following treatment with this compound.
Part 1: this compound Treatment
1.1. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C.
-
Prepare complete cell culture medium or appropriate vehicle for animal administration.
1.2. Treatment of Cultured Cells:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM). Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Proceed to the In Situ Hybridization protocol for cultured cells.
1.3. Treatment of Animals (for tissue sections):
-
Note: All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
This compound can be administered to mice via intraperitoneal (i.p.) injection.[2]
-
Prepare the desired dose of this compound in a suitable vehicle.
-
Administer the compound to the animals. A dose of 50-100 mg/kg has been shown to inhibit LRRK2 phosphorylation in the mouse brain.[2]
-
At the desired time point post-injection, euthanize the animals and harvest the tissues of interest.
-
Proceed to the In Situ Hybridization protocol for tissue sections.
Part 2: In Situ Hybridization Protocol for Cultured Cells
This protocol is adapted from standard fluorescent in situ hybridization (FISH) procedures.[6][7]
2.1. Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K solution (1 µg/mL in PBS)
-
Hybridization Buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 100 µg/mL yeast tRNA)
-
Stringency Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
Labeled antisense RNA probe for the target gene.
-
DAPI-containing mounting medium.
2.2. Protocol Steps:
-
Fixation: After this compound treatment, wash the coverslips twice with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Proteinase K solution for 5-10 minutes at 37°C. The exact time should be optimized for the cell type.
-
Post-fixation: Briefly fix the cells again in 4% PFA for 5 minutes to inactivate the Proteinase K.
-
Pre-hybridization: Wash with PBS and then incubate the coverslips in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55°C).
-
Hybridization: Denature the labeled probe by heating to 80°C for 5 minutes, then immediately place on ice. Dilute the probe in fresh, pre-warmed hybridization buffer. Apply the probe solution to the coverslips, seal in a humidified chamber, and incubate overnight at the hybridization temperature.
-
Stringency Washes:
-
Wash twice with 2x SSC at the hybridization temperature for 30 minutes each.
-
Wash twice with 0.1x SSC at the hybridization temperature for 30 minutes each.
-
-
Counterstaining and Mounting: Wash once with PBS at room temperature. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the signal using a fluorescence microscope with appropriate filters.
Part 3: In Situ Hybridization Protocol for Tissue Sections
This protocol is suitable for frozen or paraffin-embedded tissue sections.[1][8][9]
3.1. Reagents and Buffers:
-
All reagents from the cultured cell protocol.
-
Sucrose (B13894) solutions (15% and 30% in PBS) for cryoprotection (for frozen sections).
-
Xylene and ethanol (B145695) series for deparaffinization (for paraffin (B1166041) sections).
-
Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugated anti-digoxigenin (DIG) antibody (for chromogenic detection).
-
NBT/BCIP or DAB substrate (for chromogenic detection).
3.2. Protocol Steps:
-
Tissue Preparation:
-
Frozen Sections: After harvesting, fix the tissue in 4% PFA, cryoprotect in sucrose solutions, and then freeze. Cut sections (e.g., 10-20 µm) on a cryostat and mount on coated slides.
-
Paraffin Sections: Fix the tissue, dehydrate, and embed in paraffin. Cut sections on a microtome. Before the protocol, deparaffinize the sections in xylene and rehydrate through an ethanol series.
-
-
Permeabilization: Treat the sections with Proteinase K. Optimization of concentration and time is critical for tissues.
-
Pre-hybridization, Hybridization, and Stringency Washes: Follow steps 5-7 from the cultured cell protocol, adjusting volumes for slides.
-
Signal Detection:
-
Fluorescent: Proceed to step 8 of the cultured cell protocol.
-
Chromogenic: a. Block non-specific binding with a blocking solution (e.g., 10% sheep serum in TBST). b. Incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP) overnight at 4°C. c. Wash thoroughly. d. Develop the color reaction using an appropriate substrate (e.g., NBT/BCIP for AP) until the desired signal intensity is reached. e. Stop the reaction by washing with water.
-
-
Counterstaining and Mounting: Counterstain if desired (e.g., with Nuclear Fast Red). Dehydrate the sections and mount with a permanent mounting medium.
-
Imaging: View the results using a bright-field microscope.
Conclusion
The combination of this compound treatment and in situ hybridization offers a powerful approach to elucidate the downstream molecular consequences of LRRK2 inhibition in a cellular and tissue-specific context. The protocols provided herein offer a comprehensive guide for researchers to investigate how modulating the LRRK2 pathway with this potent inhibitor affects the spatial and quantitative expression of target mRNAs. Careful optimization of treatment conditions and hybridization parameters will ensure high-quality, reproducible results, contributing to a deeper understanding of LRRK2 biology and its role in disease.
References
- 1. An efficient in situ hybridization protocol for multiple tissue sections and probes on miniaturized slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. arborbiosci.com [arborbiosci.com]
- 7. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Assessing Brain Penetrance of HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for assessing the brain penetrance of HG-10-102-01, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Given that elevated LRRK2 activity is implicated in the pathogenesis of Parkinson's disease, the ability of this compound to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential.[1] This document outlines detailed in vivo methodologies, bioanalytical procedures, and data analysis techniques to quantify the brain-to-plasma concentration ratio of this compound. Furthermore, it includes a diagram of the LRRK2 signaling pathway to provide context for the inhibitor's mechanism of action.
Introduction to this compound and Brain Penetrance Assessment
This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[2][3] Pathogenic mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease.[4] By inhibiting LRRK2, this compound aims to modulate downstream signaling cascades that contribute to neurodegeneration. For effective therapeutic intervention in the central nervous system (CNS), this compound must efficiently cross the BBB and achieve sufficient concentrations at its target site.
The primary metric for quantifying brain penetrance is the unbound brain-to-plasma concentration ratio (Kp,uu).[5][6][7][8] This value represents the distribution of the pharmacologically active, unbound drug between the brain and plasma at a steady state, providing a crucial indicator of target engagement in the CNS.[5][6] This protocol will detail the necessary steps to determine the Kp,uu of this compound.
LRRK2 Signaling Pathway
The LRRK2 protein is a large, multi-domain enzyme that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[9][4] Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to abnormal phosphorylation of downstream substrates like Rab GTPases. This dysregulation is thought to contribute to the neuronal damage observed in Parkinson's disease. This compound acts by inhibiting this kinase activity, thereby aiming to restore normal cellular function.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A multi-step approach is recommended to accurately assess the brain penetrance of this compound, culminating in in vivo studies.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the determination of this compound concentrations in plasma and brain tissue following systemic administration to mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for intravenous or intraperitoneal administration) or gavage needles (for oral administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer this compound to mice at a specified dose via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals (n=3-5 per time point).
-
Blood Collection: Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C.
-
Brain Collection: Following blood collection, perform transcardiac perfusion with ice-cold saline to remove blood from the brain vasculature.[1][10] Carefully dissect the brain, rinse with cold saline, blot dry, and record the weight. Immediately freeze the brain samples on dry ice and store at -80°C.
-
Brain Homogenization: On the day of analysis, thaw the brain tissue on ice and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
Caption: Experimental workflow for in vivo brain penetrance assessment.
Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma and brain homogenate.[11][12][13][14][15]
Sample Preparation:
-
Protein Precipitation: For both plasma and brain homogenate samples, add a volume of cold acetonitrile (B52724) containing an internal standard to precipitate proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.
Quantification:
-
Generate a calibration curve using standard solutions of this compound in the corresponding matrix (plasma or brain homogenate).
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Determination of Unbound Fraction
To calculate Kp,uu, the unbound fraction of this compound in both plasma (fu,p) and brain homogenate (fu,b) must be determined. Equilibrium dialysis is a common method for this.
Procedure (Equilibrium Dialysis):
-
Load plasma or brain homogenate spiked with this compound into one chamber of a dialysis unit, and buffer into the other chamber, separated by a semi-permeable membrane.
-
Incubate the unit at 37°C with gentle shaking until equilibrium is reached.
-
Measure the concentration of this compound in both chambers using LC-MS/MS.
-
Calculate the unbound fraction as the ratio of the concentration in the buffer chamber to the concentration in the matrix chamber.
Data Presentation and Analysis
Summarize all quantitative data in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax (plasma) | IV | 1 | ng/mL | |
| Tmax (plasma) | IV | 1 | h | |
| AUC (plasma) | IV | 1 | ngh/mL | |
| t1/2 | IV | 1 | h | |
| Cmax (brain) | IV | 1 | ng/g | |
| Tmax (brain) | IV | 1 | h | |
| AUC (brain) | IV | 1 | ngh/g | |
| %F (Oral) | PO | 10 | % |
Table 2: Brain Penetrance of this compound
| Parameter | Value | Units | Description |
| fu,p | Fraction unbound in plasma | ||
| fu,b | Fraction unbound in brain | ||
| Kp (AUCbrain/AUCplasma) | Total brain-to-plasma ratio | ||
| Kp,uu (Kp * fu,p / fu,b) | Unbound brain-to-plasma ratio |
Calculations:
-
Kp: Calculated as the ratio of the Area Under the Curve (AUC) for the brain concentration-time profile to the AUC for the plasma concentration-time profile.
-
Kp,uu: Calculated using the following equation: Kp,uu = Kp * (fu,p / fu,b). A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.[5][16]
Conclusion
This document provides a detailed framework for assessing the brain penetrance of the LRRK2 inhibitor this compound. By following these protocols, researchers can generate robust and reliable data on the pharmacokinetic profile and brain distribution of this compound. The determination of the Kp,uu is a critical step in the preclinical development of this compound, providing essential information for dose selection and predicting potential efficacy in the treatment of Parkinson's disease.
References
- 1. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 3. med.unc.edu [med.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound brain-to-plasma partition coefficient determination [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 and Parkinson's disease: from genetics to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting & Optimization
HG-10-102-01 solubility in DMSO and other solvents
This technical support guide provides essential information on the solubility of HG-10-102-01, along with protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7]
Q2: What is the solubility of this compound in DMSO and other common solvents?
A2: The solubility of this compound can vary slightly between suppliers. A summary of reported solubility data is presented in the table below. It is important to note that using fresh, high-quality DMSO is recommended, as moisture-absorbing DMSO can reduce solubility.[5] For some solvents, sonication or gentle heating may be required to aid dissolution.[6][8]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | 100 mg/mL | Sigma-Aldrich[1] |
| ≥18.9 mg/mL | RayBiotech[2] | |
| 30 mg/mL | Cayman Chemical[3] | |
| 76 mg/mL (201.14 mM) | Selleck Chemicals[5] | |
| 50 mg/mL (132.33 mM) | TargetMol[6] | |
| DMF | 10 mg/mL | Cayman Chemical[3] |
| Ethanol | 0.3 mg/mL | Cayman Chemical[3] |
| 5 mg/mL | Selleck Chemicals[5] | |
| ≥7.64 mg/mL (with ultrasonic) | APExBIO[4] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Cayman Chemical[3] |
| Water | Insoluble | Selleck Chemicals[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO, a common starting point for further dilutions in aqueous media.
Caption: Workflow for dissolving this compound in DMSO.
Protocol 2: Preparation of an In Vivo Formulation (Example 1)
This protocol, adapted from MedChemExpress, is for preparing a solution suitable for in vivo experiments.[8]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final concentration will be ≥ 2 mg/mL.
-
Protocol 3: Preparation of an In Vivo Formulation (Example 2)
This is an alternative protocol for an in vivo formulation.[8]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.
-
The final concentration will be ≥ 2 mg/mL.
-
Troubleshooting Guide
Issue: The compound is not fully dissolving in DMSO.
Caption: Decision tree for troubleshooting this compound dissolution.
Issue: Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer.
-
Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted in a buffer, the compound can precipitate out.
-
Solution 1: Lower the final concentration. The solubility in a DMSO:PBS (1:4) mixture is reported to be around 0.2 mg/mL.[3] Ensure your final concentration in the aqueous buffer is below the solubility limit.
-
Solution 2: Use co-solvents. For in vivo or cell culture experiments, consider using formulations with co-solvents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) as described in the experimental protocols to maintain solubility.[8]
-
Solution 3: Optimize the dilution procedure. Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and minimize local high concentrations that can lead to precipitation.
Signaling Pathway Context
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[4][5][6][8] It inhibits both wild-type LRRK2 and the G2019S mutant, which is associated with Parkinson's disease.[4][8] The compound is brain-penetrable and has been shown to inhibit LRRK2 phosphorylation in both central and peripheral tissues.[3][7]
Caption: Simplified pathway showing this compound inhibition of LRRK2.
References
- 1. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. raybiotech.com [raybiotech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | LRRK2 | TargetMol [targetmol.com]
- 7. MilliporeSigma Calbiochem LRRK2 Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
HG-10-102-01 stability in solution and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of the LRRK2 inhibitor, HG-10-102-01.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound this compound?
A: Upon receipt, store the solid, crystalline this compound at -20°C for long-term storage, where it is stable for at least three to four years.[1][2] It can be shipped at room temperature.[1]
Q2: What is the best solvent for preparing a stock solution?
A: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] Use fresh, high-quality, anhydrous DMSO to ensure maximum solubility and stability, as moisture can reduce solubility.[2]
Q3: How should I store stock solutions of this compound?
A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] For long-term storage, stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2][5] Some suppliers indicate stability for up to 6 months at -20°C.[6]
Q4: My compound has precipitated out of solution. What should I do?
A: If precipitation is observed, gentle warming and/or sonication can be used to redissolve the compound.[5][7] This is particularly important before preparing further dilutions.
Q5: How stable is this compound in aqueous solutions or cell culture media?
A: this compound has very low solubility in aqueous solutions.[1][2] For cell-based assays, it is recommended to prepare fresh dilutions from a DMSO stock solution into your aqueous buffer or cell culture medium immediately before use. Due to its rapid in vitro metabolism (half-life of 13 minutes in mouse liver microsomes), prolonged incubation in biological media may lead to degradation.[6]
Q6: What is the in vivo stability of this compound?
A: this compound exhibits a very short plasma half-life in mice (0.13 hours), indicating rapid metabolism and clearance in vivo.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Stock solution concentration is too high.- Improper storage (e.g., repeated freeze-thaw cycles).- Water absorption by DMSO. | - Gently warm the solution and/or sonicate to redissolve.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Always use fresh, anhydrous DMSO.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent results in cell-based assays | - Degradation of this compound in working solutions.- Incomplete dissolution of the compound. | - Prepare fresh dilutions of this compound in your final buffer or media immediately before each experiment.- Ensure the DMSO stock solution is fully dissolved before making dilutions. Visually inspect for any precipitate. |
| Loss of compound activity over time | - Improper storage of stock solutions.- Degradation of the compound in the solid state. | - Review and adhere to the recommended storage conditions for both solid compound and stock solutions.- For critical experiments, consider using a fresh vial of the compound. |
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | ≥ 3-4 years[1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[5] |
| Stock Solution (in DMSO) | -20°C | 6 months to 1 year[2][5][6] |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥18.9 mg/mL to 100 mg/mL[1][2][3][4] |
| Ethanol | ~0.3 - 5 mg/mL[1][2] |
| DMF | ~10 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[1] |
| Water | Insoluble[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 377.83 g/mol ).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there is no precipitate.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol for Assessing Stability in an Aqueous Buffer
-
Preparation of Working Solution: From a freshly prepared DMSO stock solution, dilute this compound into the aqueous buffer of interest to the final desired concentration. Ensure the final DMSO concentration is compatible with your downstream assay.
-
Time-Course Incubation: Incubate the working solution at the desired temperature (e.g., room temperature, 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile in the specific buffer and temperature.
Visualizations
Caption: Workflow for preparation, storage, and stability assessment of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing HG-10-102-01 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of HG-10-102-01 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions such as cell culture media. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium.[1][2] This rapid change in solvent composition dramatically reduces the solubility of this compound, causing it to form a visible precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3][4][5][6] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can decrease the compound's solubility.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While many robust cell lines can tolerate up to 0.5% DMSO, it is essential to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1][7]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: Direct dissolution of this compound in cell culture medium is not recommended due to its poor aqueous solubility. This will likely lead to incomplete dissolution and the formation of a precipitate, resulting in an inaccurate final concentration.[8]
Q5: Can the composition of my cell culture medium affect the solubility of this compound?
A5: Yes, the components of the culture medium can influence the solubility of the compound. The presence of serum, for instance, which contains proteins like albumin, can sometimes increase the apparent solubility of hydrophobic compounds.[2] Different media formulations also have varying salt concentrations and pH levels, which can impact solubility.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the dilution was performed too rapidly.[8]
Solutions:
| Recommended Action | Detailed Explanation |
| Lower the Final Concentration | If your experimental design permits, reducing the final concentration of this compound is the most straightforward solution. |
| Optimize the Dilution Method | Instead of adding the stock directly to the full volume of media, perform a stepwise dilution. Add the DMSO stock drop-wise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion.[1][8] |
| Prepare an Intermediate Dilution | Create an intermediate dilution of the high-concentration stock in a smaller volume of pre-warmed, serum-containing medium before adding it to the final volume.[2] |
| Increase Final DMSO Concentration (with caution) | If other methods fail, a slightly higher final DMSO concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to account for any effects of the DMSO.[7] |
Issue 2: Medium Becomes Cloudy or Hazy Over Time
Problem: The medium appears clear initially but becomes cloudy or hazy after a period of incubation.
Cause: This may be due to the formation of a fine, colloidal suspension as the compound slowly comes out of a supersaturated state (kinetic solubility) and reaches its true equilibrium solubility (thermodynamic solubility).[9] Temperature fluctuations can also contribute to this issue.[1]
Solutions:
| Recommended Action | Detailed Explanation |
| Perform a Solubility Test | Before your experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). |
| Prepare Fresh Working Solutions | Avoid storing diluted this compound in aqueous solutions. Prepare fresh working solutions for each experiment immediately before use.[8] |
| Maintain Stable Incubation Conditions | Minimize temperature fluctuations by reducing the frequency of opening the incubator. Ensure proper humidification to prevent evaporation, which can increase the compound's concentration.[1] |
| Visual Inspection Before Use | Always inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.[8] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥18.9 mg/mL | [3] |
| DMSO | 30 mg/mL | [4] |
| DMSO | ≥50 mg/mL (132.33 mM) | [5][10] |
| DMSO | 76 mg/mL (201.14 mM) | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
| Ethanol | 0.3 mg/mL | [4] |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]
Protocol 2: Preparation of Working Solution in Cell Culture Medium (Stepwise Dilution)
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
Thaw Stock Solution: Thaw a single aliquot of your high-concentration this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). To this, add a small volume of your DMSO stock to create an intermediate dilution. Mix gently.
-
Final Dilution: While gently vortexing or swirling the final volume of pre-warmed medium, add the intermediate dilution (or the stock solution) drop-wise.[8]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is within the tolerated range for your cell line (e.g., ≤ 0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Use immediately.[8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | LRRK2 | TargetMol [targetmol.com]
Technical Support Center: HG-10-102-01 Cytotoxicity Assessment in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the LRRK2 inhibitor, HG-10-102-01, in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5] It targets both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][3][4][5] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which has been demonstrated by the dose-dependent inhibition of Ser910 and Ser935 phosphorylation of LRRK2 in various cell lines.[1][3][6]
Q2: What are the recommended starting concentrations for cytotoxicity studies of this compound in neuronal cells?
A2: As there is no established cytotoxicity data for this compound in neuronal cells, it is recommended to perform a broad dose-response study. A suggested starting range would be from low nanomolar (nM) to high micromolar (µM) concentrations. Based on its potent LRRK2 inhibition in the low nM range (IC50 values of 20.3 nM for wild-type and 3.2 nM for G2019S mutant)[1][3], it is crucial to assess for off-target effects at higher concentrations. A typical starting range could be from 1 nM to 100 µM.
Q3: Which neuronal cell types are recommended for assessing the cytotoxicity of this compound?
A3: The choice of neuronal cell type will depend on the specific research question. Commonly used models include:
-
Primary Neurons: Cultured from embryonic or neonatal rodent brains (e.g., cortical, hippocampal, or dopaminergic neurons). These are highly relevant physiologically but can be more sensitive and challenging to maintain.[7]
-
Immortalized Neuronal Cell Lines: Examples include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and LUHMES (human mesencephalic). These are more robust and easier to culture but may not fully recapitulate the physiology of primary neurons.
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: These can be generated from healthy donors or patients with specific mutations (e.g., LRRK2 G2019S) and offer a highly relevant human model system.
Q4: What are the standard assays to measure the cytotoxicity of this compound in neuronal cells?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Key assays include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[7][9]
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis.[10][11]
Troubleshooting Guides
Problem 1: High variability in MTT assay results.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. |
| Edge effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation.[7] |
| Interference of this compound with MTT reduction | Run a cell-free control with this compound and MTT reagent to check for direct chemical interaction. |
| Incomplete formazan (B1609692) solubilization | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking after adding the solubilization buffer. |
| MTT reagent cytotoxicity | The MTT reagent itself can be toxic, especially to sensitive cells like primary neurons.[12] Optimize incubation time (e.g., 1-4 hours) and MTT concentration. |
Problem 2: No significant LDH release detected despite visible cell death.
| Possible Cause | Troubleshooting Steps |
| Timing of the assay | LDH release is a relatively late event in cytotoxicity. Perform a time-course experiment to determine the optimal endpoint. |
| Low cell number | Ensure sufficient cell density to produce a detectable LDH signal. |
| LDH degradation | LDH is an enzyme and can degrade over time in the culture medium. Collect supernatant and perform the assay promptly or store at 4°C for a short period. |
| Apoptotic cell death | Apoptosis may not always lead to significant LDH release in its early stages. Complement the LDH assay with an apoptosis-specific assay like Caspase-3/7 activity. |
| High background in media | Serum in the culture media contains LDH. Use serum-free media for the assay or run a media-only background control.[13] |
Problem 3: Inconsistent results in the Caspase-3/7 activity assay.
| Possible Cause | Troubleshooting Steps |
| Premature or late measurement | Caspase activation is transient. Conduct a time-course experiment to capture the peak of caspase activity. |
| Insufficient protein concentration | Ensure the cell lysate contains enough protein for the assay. A protein quantification assay (e.g., BCA) is recommended. |
| Cell lysis inefficiency | Ensure complete cell lysis to release caspases. Follow the lysis buffer instructions carefully and consider freeze-thaw cycles to enhance lysis. |
| Necrotic cell death | If this compound induces necrosis, caspase activation will be minimal. Use an LDH assay to assess necrosis. |
Quantitative Data Summary
As no public cytotoxicity data for this compound in neuronal cells is available, the following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical Viability of SH-SY5Y Cells Treated with this compound for 24 hours (MTT Assay)
| Concentration of this compound | % Cell Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 |
| 1 nM | 98.7 ± 4.8 |
| 10 nM | 97.1 ± 5.5 |
| 100 nM | 95.3 ± 6.1 |
| 1 µM | 92.4 ± 5.9 |
| 10 µM | 75.8 ± 7.3 |
| 50 µM | 45.2 ± 8.1 |
| 100 µM | 20.6 ± 6.7 |
Table 2: Hypothetical LDH Release from Primary Cortical Neurons Treated with this compound for 48 hours
| Concentration of this compound | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 5.2 ± 1.5 |
| 1 µM | 7.8 ± 2.1 |
| 10 µM | 25.6 ± 4.3 |
| 50 µM | 68.9 ± 7.8 |
| 100 µM | 85.3 ± 6.2 |
| Lysis Control | 100 ± 3.5 |
Table 3: Hypothetical Caspase-3/7 Activity in iPSC-derived Dopaminergic Neurons Treated with this compound for 12 hours
| Concentration of this compound | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.2 |
| 1 µM | 1.2 ± 0.3 |
| 10 µM | 2.8 ± 0.5 |
| 50 µM | 5.4 ± 0.8 |
| 100 µM | 3.1 ± 0.6 |
| Staurosporine (Positive Control) | 8.5 ± 1.1 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired time.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided with the kit to a set of untreated wells 45 minutes before the end of the experiment).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive lysis control after subtracting the background absorbance.
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound and controls for the desired duration.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate and a buffer.
-
Cell Lysis and Caspase Reaction: Add the caspase-3/7 reagent directly to the wells containing the cells. This reagent usually contains a cell-permeable substrate and a lysis agent.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30-60 minutes), protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in luminescence compared to the vehicle-treated control.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Logical troubleshooting flow for inconsistent cytotoxicity assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LRRK2 | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroproof.com [neuroproof.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mpbio.com [mpbio.com]
- 12. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
Optimizing HG-10-102-01 Concentration for Maximum LRRK2 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HG-10-102-01 for effective LRRK2 inhibition. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 substrates.[3]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
-
In Vitro (Cell-based assays): For cell-based assays, a concentration range of 0.1 µM to 3 µM is a good starting point for observing a dose-dependent inhibition of LRRK2 phosphorylation (specifically at Ser910 and Ser935).[1][2] Substantial dephosphorylation is often observed at approximately 0.3 µM for the G2019S mutant and 1 µM for wild-type LRRK2.[4]
-
In Vivo (Mouse models): For in vivo studies in mice, intraperitoneal (i.p.) doses ranging from 30 mg/kg to 100 mg/kg have been shown to inhibit LRRK2 phosphorylation in the brain and other tissues.[3][4] Near complete inhibition in the brain has been observed at doses of 50 mg/kg and 100 mg/kg.[2][4]
Q3: What are the IC50 values for this compound against different LRRK2 variants?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the LRRK2 mutant being studied.
| LRRK2 Variant | IC50 (nM) |
| Wild-type (WT) | 20.3 - 23.3 |
| G2019S | 3.2 |
| A2016T | 153.7 |
| G2019S + A2016T | 95.9 |
Data sourced from multiple references.[1][2][3][5][6][7]
Q4: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[8] For cell culture, it is crucial to keep the final DMSO concentration in the media low (typically <0.1%) to avoid solvent-induced toxicity.
-
Storage: For long-term storage, the powder form should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are the known off-target effects of this compound?
This compound is a highly selective LRRK2 inhibitor.[5] However, at higher concentrations, it can inhibit other kinases such as MNK2 (IC50 = 0.6 µM) and MLK1 (IC50 = 2.1 µM).[2][3] A screening against a panel of 136 other kinases showed little to no activity.[3]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low LRRK2 inhibition observed | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use. Store as recommended (-80°C for solutions). |
| Inhibitor precipitation: Poor solubility in the assay buffer or cell culture medium. | Ensure the final DMSO concentration is low and compatible with your experimental system. Sonication may aid in the dissolution of the stock solution.[9] | |
| Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment to determine the optimal concentration for your system. | |
| High ATP concentration in biochemical assays: As an ATP-competitive inhibitor, high ATP levels can reduce the apparent potency of this compound. | Use an ATP concentration close to the Km for LRRK2 in your biochemical assays. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in the range where it affects other kinases or induces cellular stress. | Lower the concentration of this compound. Refer to the IC50 values for off-target kinases (MNK2 and MLK1) and aim for a concentration well below those values for LRRK2-specific effects. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. | Use cells with a consistent and low passage number. Ensure cells are healthy and at a consistent confluency at the time of treatment. |
| Inhibitor stability in media: The stability of this compound in cell culture media over long incubation times may vary. | For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay (Biochemical)
This protocol is adapted from standard kinase assay procedures and should be optimized for your specific laboratory conditions.
Materials:
-
Recombinant LRRK2 (Wild-type or mutant)
-
LRRK2 substrate (e.g., LRRKtide peptide)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper and stop buffer (for radioactive assays)
-
Luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant LRRK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the LRRK2 substrate to each well.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or cold ATP for ADP-Glo™).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
For radioactive assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in a stop buffer (e.g., 0.75% phosphoric acid). Wash the paper several times to remove unincorporated ATP, and then measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of LRRK2 phosphorylation at Ser910/Ser935 in a cellular context.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired time (e.g., 90 minutes).[4]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE with equal amounts of protein for each sample.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with antibodies for total LRRK2 and the loading control.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing LRRK2 inhibition.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LRRK2 Inhibitor III, this compound - Calbiochem | 438195 [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | LRRK2 | TargetMol [targetmol.com]
Troubleshooting inconsistent results with HG-10-102-01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HG-10-102-01. The information is designed to address specific issues that may arise during experiments and to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of LRRK2.[3][4] Its primary mechanism is the inhibition of LRRK2's kinase activity, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation at sites like Ser910 and Ser935) and its downstream substrates.[1][2][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] The compound is shipped at ambient temperature but should be stored as recommended upon receipt.[2][3]
Q3: What are the known off-target effects of this compound?
While highly selective for LRRK2, this compound has been shown to inhibit Mitogen-activated protein kinase-interacting kinase 2 (MNK2) and Mixed Lineage Kinase 1 (MLK1) at higher concentrations, with IC50 values of 0.6 µM and 2.1 µM, respectively.[1][3][4]
Troubleshooting Guide
Inconsistent Inhibition of LRRK2 Phosphorylation in Cell-Based Assays
Q4: I am observing variable or weak inhibition of LRRK2 phosphorylation (e.g., at Ser910/Ser935) in my cell-based assays. What are the potential causes?
Several factors can contribute to inconsistent results in cellular assays. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Inconsistent Cellular Inhibition
Caption: A logical workflow for troubleshooting inconsistent LRRK2 inhibition.
1. Compound Integrity and Preparation:
-
Stock Solution Stability: Ensure your stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.[6] It is recommended to use freshly prepared dilutions for each experiment.
-
Solubility Issues: this compound is soluble in DMSO but has poor aqueous solubility.[6] When preparing working concentrations, ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all conditions to avoid precipitation and cell toxicity. For animal experiments, specific formulations with co-solvents like PEG300 and Tween-80 are often required.[1]
-
Accurate Dilutions: Double-check all calculations for serial dilutions. Small errors in dilution can lead to significant variations in the final concentration and observed inhibitory effect.
2. Experimental Parameters:
-
Treatment Duration: A treatment time of 90 minutes has been shown to be effective for substantially inhibiting Ser910 and Ser935 phosphorylation.[1][5] Ensure your incubation time is sufficient and consistent.
-
Cell Line and LRRK2 Expression: The level of LRRK2 expression can vary between cell lines (e.g., HEK293, Swiss 3T3).[1] Inconsistent results may arise from using different cell passages or from unstable expression in transfected cell lines.
-
Optimal Concentration Range: For wild-type and G2019S mutant LRRK2, effective concentrations for significant inhibition of phosphorylation are typically in the range of 0.3 to 3 µM.[3] For other mutants like A2016T, higher concentrations may be required.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell system.
Quantitative Data Summary: IC50 Values
| Target | IC50 (nM) | Assay Condition |
| Wild-Type LRRK2 | 20.3 - 23.3 | Recombinant human LRRK2, [ATP] = 100 µM |
| LRRK2 [G2019S] | 3.2 | Recombinant human LRRK2, [ATP] = 100 µM |
| LRRK2 [A2016T] | 153.7 | Recombinant human LRRK2, [ATP] = 100 µM |
| LRRK2 [G2019S + A2016T] | 95.9 | Recombinant human LRRK2, [ATP] = 100 µM |
| MNK2 | 600 | Recombinant human MNK2, [ATP] = 100 µM |
| MLK1 | 2100 | Recombinant human MLK1, [ATP] = 100 µM |
| Data compiled from multiple sources.[1][2][3][6] |
Inconsistent Results in In Vivo Experiments
Q5: I am seeing high variability in LRRK2 inhibition in different tissues or between animals in my in vivo study. What could be the cause?
In vivo experiments introduce additional layers of complexity. Here are key factors to consider:
1. Pharmacokinetics and Brain Penetrance:
-
Short Half-Life: this compound has a very short plasma half-life of approximately 0.13 hours in mice.[1][4] The timing of tissue collection relative to the administration of the compound is critical. Inconsistent timing will lead to highly variable results.
-
Dose-Dependent Brain Inhibition: While this compound is brain penetrant, the degree of LRRK2 inhibition in the brain is highly dose-dependent. Near complete inhibition is observed at doses of 50-100 mg/kg (IP), while lower doses (10-30 mg/kg) result in only partial inhibition in the brain.[1][5] In contrast, peripheral tissues like the kidney and spleen show more complete inhibition at lower doses.[5]
Signaling Pathway and Dosing Considerations
Caption: Relationship between this compound administration and its effects.
2. Formulation and Administration:
-
Vehicle Formulation: Due to its poor water solubility, a proper vehicle is essential for consistent in vivo delivery. A common formulation involves solvents like DMSO, PEG300, and Tween-80.[1] An improperly prepared or non-homogenous suspension will lead to inconsistent dosing.
-
Route of Administration: Intraperitoneal (IP) injection is a commonly cited route of administration.[1][5] Ensure consistent administration technique to minimize variability in absorption.
Experimental Protocols
Protocol 1: Western Blot for LRRK2 Phosphorylation in Cultured Cells
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 stably expressing LRRK2) and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1 to 3 µM) or DMSO as a vehicle control. Incubate for 90 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies against phospho-LRRK2 (Ser910 or Ser935) and total LRRK2 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.
References
Minimizing Variability in HG-10-102-01 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the LRRK2 inhibitor, HG-10-102-01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is the inhibition of LRRK2 kinase activity. This is often observed through the dose-dependent inhibition of phosphorylation at key sites such as Ser910 and Ser935 on LRRK2 itself.[1][3]
Q2: What are the common sources of variability in experiments using this compound?
Potential sources of variability in experiments with this compound include:
-
Compound Solubility and Stability: Improper dissolution or storage can lead to inconsistent concentrations.
-
Cell-Based Assay Conditions: Cell line passage number, density, and health can affect the response to the inhibitor.
-
In Vivo Administration: The formulation and route of administration can impact bioavailability and efficacy.[1]
-
Assay Readouts: Variability in antibody quality and detection methods for assessing LRRK2 phosphorylation can lead to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Improper dissolution of this compound.
-
Potential Cause: Degradation of the compound due to improper storage.
-
Solution: Store stock solutions at -20°C or -80°C for long-term stability.[1] It is recommended to use the solution within one year when stored at -20°C and within two years at -80°C.[1] For working solutions that are prepared for one-time use, it is best to prepare them fresh. If a clear solution is prepared in a larger amount, it can be stored at 4°C for up to a week, though fresh preparation is ideal.[2]
-
-
Potential Cause: Variability in cell culture conditions.
-
Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of treatment. Monitor cell health to avoid confounding factors from cellular stress.
-
Issue 2: Low or variable efficacy in animal studies.
-
Potential Cause: Suboptimal formulation for in vivo administration.
-
Solution: The choice of vehicle can significantly impact the bioavailability of this compound. A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to ensure the final solution is clear. If a suspension is formed, it should be prepared fresh immediately before use.[2] For mice, the concentration of DMSO should generally be kept below 10%.[2]
-
-
Potential Cause: Insufficient brain penetration.
Data Presentation
Table 1: Inhibitory Activity of this compound against LRRK2 Variants
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[1][3][4] |
| LRRK2 [G2019S] | 3.2[1][3][4] |
| LRRK2 [A2016T] | 153.7[3][4] |
| LRRK2 [G2019S+A2016T] | 95.9[4] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL[2] |
| Ethanol | 0.3 mg/mL[4] |
| DMF | 10 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[4] |
Experimental Protocols
Preparation of Stock Solutions
-
Centrifuge the vial of this compound powder to ensure all the material is at the bottom.[2]
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mg/mL).[2]
-
If necessary, gently warm or sonicate the solution to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Preparation of Dosing Solutions for In Vivo Experiments
This is an example protocol and may need optimization for your specific experimental conditions.[1]
-
To prepare a 1 mL working solution, start with 100 μL of a 20.0 mg/mL DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix until the solution is homogenous.
-
Add 450 μL of saline to reach the final volume of 1 mL and mix well. This protocol should yield a clear solution of ≥ 2 mg/mL.[1]
Assessment of LRRK2 Inhibition in Cells
-
Plate cells (e.g., HEK293, mouse Swiss 3T3, or mouse embryonic fibroblasts) at a consistent density.[1][3]
-
Allow cells to adhere and grow to a desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-3 μM) for a specified duration (e.g., 90 minutes).[1]
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to analyze the phosphorylation status of LRRK2 at Ser910 and Ser935, and its substrate Rab10 at Thr73.[5] Use total LRRK2 and Rab10 as loading controls.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LRRK2 | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of HG-10-102-01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the LRRK2 inhibitor, HG-10-102-01.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound that may be related to its bioavailability.
| Observed Issue | Potential Cause | Recommended Action |
| Low or variable plasma exposure after oral administration. | Poor solubility of this compound in gastrointestinal fluids. | Consider formulation strategies to enhance solubility, such as micronization or the use of amorphous solid dispersions. |
| Rapid metabolism (short half-life). | Investigate co-administration with a metabolic inhibitor (if the metabolic pathway is known) or explore controlled-release formulations. | |
| High inter-individual variability in pharmacokinetic profiles. | Inconsistent dissolution of the compound in the gut. | Employ lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve the consistency of absorption. |
| Lack of a dose-proportional increase in plasma concentration. | Saturation of absorption mechanisms. | Evaluate different dosing vehicles or formulation approaches that may utilize alternative absorption pathways. |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient free drug concentration at the target site due to low bioavailability. | Focus on formulation strategies that increase systemic exposure, such as lipid-based systems or nanoparticles. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is the reported oral bioavailability of this compound?
A1: In preclinical studies involving mice, this compound has demonstrated good oral bioavailability with a reported fraction absorbed (%F) of 67%. However, it is also characterized by a very short half-life of approximately 0.13 hours and low overall plasma exposure, suggesting rapid metabolism and clearance.[1][2][3]
Q2: What are the main challenges affecting the in vivo performance of this compound?
A2: The primary challenges are its low aqueous solubility and rapid metabolism. While it is brain-penetrable, its short half-life can limit the duration of target engagement in vivo.[1][3] Addressing these liabilities through formulation strategies is crucial for achieving sustained therapeutic concentrations.
Formulation Strategies
Q3: How can the solubility of this compound be improved for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[4][5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a high-energy amorphous form that is more soluble than its crystalline form.[5][7]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[4][7][8]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used in liquid formulations to increase the solubility of the compound.[4]
Q4: What formulation approaches can be used to address the rapid metabolism of this compound?
A4: To counteract the short half-life, the following strategies can be considered:
-
Controlled-Release Formulations: Developing a formulation that releases the drug slowly over time can help maintain plasma concentrations for a longer duration.
-
Lipid-Based Systems: Some lipid-based formulations can promote lymphatic transport, which can partially bypass first-pass metabolism in the liver.[7]
-
Co-administration with Metabolic Inhibitors: While a more complex approach, co-dosing with a known inhibitor of the primary metabolic enzymes responsible for this compound's degradation could increase its plasma exposure. This requires detailed knowledge of its metabolic pathways.
III. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
This protocol describes a solvent evaporation method for preparing an amorphous solid dispersion of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or other suitable polymer
-
Dichloromethane (B109758) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolve both this compound and the polymer (e.g., PVP) in a suitable volatile solvent like dichloromethane in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once fully dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film will form on the wall of the flask. Further, dry the film under a vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
The resulting powder can be used for in vivo administration, typically suspended in an appropriate vehicle.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a simple SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on the solubility data, prepare different ratios of the oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Add the desired amount of this compound to the selected excipient mixture.
-
Gently heat the mixture in a water bath (around 40°C) and vortex until the drug is completely dissolved, forming a clear, homogenous solution.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the spontaneous formation of a microemulsion.
-
The final formulation can be administered orally in a gelatin capsule.
IV. Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing limited efficacy of HG-10-102-01 in certain cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments involving the LRRK2 inhibitor, HG-10-102-01. Below you will find frequently asked questions and troubleshooting guides to address common issues, particularly the limited efficacy observed in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] It functions as an ATP-competitive inhibitor, targeting the kinase domain of LRRK2.[1][2] Inhibition of LRRK2's kinase activity can be monitored by a decrease in the phosphorylation of LRRK2 at serine 910 (Ser910) and serine 935 (Ser935), as well as a reduction in the phosphorylation of its downstream substrate, Rab10.[4][6]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated efficacy in various cell lines, including HEK293 cells stably expressing wild-type or mutant LRRK2, mouse Swiss 3T3 cells, and mouse embryonic fibroblasts.[4][5][6]
Q3: What are the known off-target effects of this compound?
This compound exhibits high selectivity for LRRK2. However, it also shows some inhibitory activity against MNK2 and MLK1 at higher concentrations.[4] It is advisable to consult a broader kinase panel screening for a comprehensive off-target profile.
Troubleshooting Guides
Issue 1: Limited or No Efficacy of this compound in My Cell Line
If you are observing limited or no effect of this compound in your experiments, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Low or Absent LRRK2 Expression
The efficacy of this compound is dependent on the presence of its target, LRRK2.
-
Troubleshooting Steps:
-
Verify LRRK2 Expression: Confirm the expression of LRRK2 in your cell line at both the mRNA and protein level using RT-qPCR and Western blotting, respectively. LRRK2 is expressed in various tissues and cell lines, including brain, liver, heart, and neuroblastoma cell lines.[7] The Human Protein Atlas is a useful resource for checking LRRK2 expression across different cancer cell lines.[8][9]
-
Select an Appropriate Cell Line: If your current cell line has low or undetectable LRRK2 expression, consider using a cell line known to express LRRK2 at higher levels, such as A549 cells, or a cell line stably overexpressing LRRK2.[10]
-
Potential Cause 2: Suboptimal Inhibitor Concentration or Stability
The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint by performing a dose-response experiment.
-
Check Inhibitor Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C.[11] For long-term experiments, consider replenishing the media with fresh inhibitor.
-
Potential Cause 3: Drug Efflux Pumps
Some cell lines express high levels of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), which can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[12][13]
-
Troubleshooting Steps:
-
Assess MDR1 Expression: Check the expression level of MDR1 in your cell line. Information on MDR1 expression in various cell lines can be found in the literature and public databases.[13][14][15][16]
-
Co-treatment with an Efflux Pump Inhibitor: If high MDR1 expression is suspected, consider co-treating your cells with a known MDR1 inhibitor, such as verapamil, to see if it restores the efficacy of this compound.
-
Potential Cause 4: Activation of Compensatory Signaling Pathways
Inhibition of LRRK2 may lead to the activation of alternative signaling pathways that can compensate for the loss of LRRK2 activity, thus masking the effect of the inhibitor. LRRK2 is known to be involved in several signaling pathways, including MAPK and Wnt signaling.[17]
-
Troubleshooting Steps:
-
Investigate Downstream Signaling: Analyze key downstream signaling pathways that might be activated in response to LRRK2 inhibition. This can be done using phosphoproteomic arrays or by performing Western blots for key signaling nodes.
-
Combination Therapy: If a compensatory pathway is identified, consider a combination therapy approach by co-treating with an inhibitor of the activated pathway.
-
Issue 2: Confirming Target Engagement of this compound
It is crucial to confirm that this compound is engaging its target, LRRK2, within the cell.
Method 1: Western Blotting for Phospho-LRRK2 and Phospho-Rab10
A hallmark of LRRK2 inhibition is the dephosphorylation of LRRK2 at Ser910/Ser935 and its substrate Rab10.
-
Experimental Protocol:
-
Treat your cells with a range of this compound concentrations for a specified time (e.g., 90 minutes).[6]
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with antibodies specific for phospho-LRRK2 (Ser910/Ser935), total LRRK2, phospho-Rab10 (Thr73), and total Rab10. A dose-dependent decrease in the phospho-specific signals relative to the total protein levels confirms target engagement.[10][18][19]
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increased melting temperature.
-
Experimental Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Detect the amount of soluble LRRK2 at each temperature point by Western blotting. An increase in the thermal stability of LRRK2 in the presence of this compound indicates direct target engagement.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[4] |
| LRRK2 [G2019S] | 3.2[4] |
| MNK2 | 600[4] |
| MLK1 | 2100[4] |
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Limited this compound Efficacy.
Caption: Experimental Workflow for Confirming Target Engagement.
References
- 1. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. MilliporeSigma Calbiochem LRRK2 Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. LRRK2 Expression in Normal and Pathologic Human Brain and in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell line - LRRK2 - The Human Protein Atlas [proteinatlas.org]
- 9. LRRK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | LRRK2 | TargetMol [targetmol.com]
- 12. Genes amplified and overexpressed in human multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of multidrug resistance genes MDR1 and cMOAT in human hepatocellular carcinoma and hepatoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MDR1 expression in human leukemia-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of the MRP and MDR1 multidrug resistance genes in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 19. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Neurotoxicity of LRRK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the potential neurotoxicity of LRRK2 inhibitors during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target neurotoxic effects observed with LRRK2 inhibitors?
A1: While LRRK2 inhibitors are designed to target the kinase activity of LRRK2, prolonged or excessive inhibition can interfere with its normal physiological functions, leading to potential on-target toxicities. The most consistently reported findings in preclinical non-human primate models are pulmonary and renal toxicities.[1] Specifically, changes in the lungs, such as the accumulation of lamellar bodies in type II pneumocytes, have been observed.[1] In the context of neurotoxicity, concerns revolve around the potential for long-term inhibition to disrupt crucial cellular processes regulated by LRRK2, such as lysosomal and mitochondrial function, which could indirectly lead to neuronal stress or death.
Q2: What are the known off-target effects of commonly used LRRK2 inhibitors?
A2: Off-target effects are a significant concern with any kinase inhibitor due to the conserved nature of the ATP-binding pocket. For LRRK2 inhibitors, off-target activities can lead to misleading experimental results and potential cytotoxicity. For instance, some inhibitors have been shown to affect other kinases that play roles in cytoskeletal dynamics, which can confound the interpretation of neurite outgrowth assays.[2] It is crucial to consult kinase profiling data for the specific inhibitor being used. If such data is unavailable, using a structurally distinct LRRK2 inhibitor as a control can help confirm that the observed phenotype is due to LRRK2 inhibition.
Q3: How can I differentiate between on-target and off-target toxicity in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Several strategies can be employed:
-
Use of a "kinase-dead" LRRK2 mutant: A kinase-dead mutant can serve as a negative control to confirm that the observed effect is dependent on LRRK2 kinase activity.[2]
-
Rescue experiments: Attempting to rescue the phenotype with an inhibitor-resistant LRRK2 mutant can provide strong evidence for on-target effects.
-
Use of structurally distinct inhibitors: If two LRRK2 inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-response analysis: A clear dose-response relationship for the observed toxicity can suggest an on-target effect, especially if it correlates with the IC50 for LRRK2 inhibition.
Q4: What is the proposed mechanism behind LRRK2 inhibitor-induced lysosomal impairment?
A4: LRRK2 is implicated in the regulation of the endolysosomal system, including vesicle trafficking and autophagy.[3][4] Pathogenic LRRK2 mutations can lead to lysosomal dysfunction, characterized by enlarged and aggregated lysosomes.[5] Inhibition of LRRK2 kinase activity is generally expected to restore normal lysosomal function.[3] However, complete and sustained inhibition of wild-type LRRK2 may interfere with its physiological roles in maintaining lysosomal homeostasis, potentially leading to adverse effects. The exact mechanism is still under investigation but is thought to involve the phosphorylation of Rab GTPases, which are key regulators of vesicle trafficking.[3]
Q5: How does LRRK2 inhibition affect mitochondrial function?
A5: LRRK2 has been shown to localize to the outer mitochondrial membrane and regulate mitochondrial dynamics and function.[6][7] Pathogenic LRRK2 mutations are associated with mitochondrial dysfunction, including increased production of reactive oxygen species (ROS), altered mitochondrial membrane potential, and mitochondrial DNA damage.[6][8] LRRK2 kinase inhibitors have been shown to rescue some of these mitochondrial deficits.[8][9] However, as with lysosomal function, the long-term consequences of inhibiting the physiological function of LRRK2 on mitochondria are not fully understood and require careful monitoring in experiments.
Troubleshooting Guides
Problem 1: High levels of cell death observed in neuronal cultures following LRRK2 inhibitor treatment.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high, leading to off-target toxicity. | 1. Perform a dose-response curve to determine the minimal effective concentration that inhibits LRRK2 without causing widespread cell death. 2. Consult the literature for typical concentration ranges used for your specific inhibitor and cell type. |
| On-target toxicity due to prolonged and complete inhibition of LRRK2's physiological functions. | 1. Consider intermittent dosing schedules (e.g., wash out the inhibitor for a period) to allow for partial recovery of LRRK2 function. 2. Use a lower, sub-maximal inhibitory concentration. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final solvent concentration is minimal and consistent across all treatment groups, including a vehicle-only control. 2. Test the toxicity of the solvent alone at the concentrations used in your experiments. |
| Cell culture conditions are suboptimal. | 1. Ensure proper maintenance of cell culture conditions (e.g., temperature, CO2, humidity). 2. Regularly check for mycoplasma contamination. |
Problem 2: Inconsistent or no inhibition of LRRK2 kinase activity.
| Potential Cause | Troubleshooting Steps |
| Degraded or inactive inhibitor. | 1. Prepare fresh stock solutions of the inhibitor. 2. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Consider purchasing a new batch of the inhibitor from a reputable supplier. |
| Incorrect assay conditions. | 1. For in vitro kinase assays, ensure the ATP concentration is appropriate, as many LRRK2 inhibitors are ATP-competitive. 2. Verify the activity of the LRRK2 enzyme using a known potent inhibitor as a positive control. |
| Cellular permeability issues. | 1. Confirm that the inhibitor is cell-permeable if using a cellular assay. 2. Ensure adequate incubation time for the inhibitor to reach its intracellular target. |
| Cell line-specific differences. | 1. The expression level of LRRK2 can vary between cell lines, affecting the apparent potency of the inhibitor. 2. Perform a dose-response curve to determine the IC50 in your specific cell line. |
Problem 3: Unexpected phenotypic changes unrelated to known LRRK2 function.
| Potential Cause | Troubleshooting Steps |
| Off-target effects of the inhibitor. | 1. Consult kinase selectivity profiles for your inhibitor to identify potential off-target kinases. 2. Use a structurally distinct LRRK2 inhibitor to confirm if the phenotype is reproducible. 3. Employ a kinase-dead LRRK2 mutant as a negative control. |
| Activation of compensatory signaling pathways. | 1. Investigate downstream signaling pathways that might be activated in response to LRRK2 inhibition. 2. Perform a time-course experiment to observe the dynamics of the phenotypic change. |
| Experimental artifacts. | 1. Carefully review all experimental procedures for potential sources of error. 2. Ensure all reagents and materials are of high quality and not contaminated. |
Quantitative Data Summary
Table 1: IC50 Values of Common LRRK2 Inhibitors
| Inhibitor | LRRK2 (Wild-Type) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Reference(s) |
| LRRK2-IN-1 | 13 | 6 | [10][11] |
| GNE-7915 | 9 (Ki) | N/A | [10] |
| GNE-9605 | 19 | N/A | [10] |
| MLi-2 | N/A | 0.76 | [10][11] |
| PF-06447475 | 3 | 11 | [10][11] |
| GSK2578215A | 10.9 | 8.9 | [10][11] |
| CZC-25146 | 4.76 | 6.87 | [11] |
| CZC-54252 | 1.85 | 1.28 | [11] |
| HG-10-102-01 | 20.3 | 3.2 | [10][11] |
| PFE-360 | 2.3 (in vivo) | N/A | [12] |
| GZD-824 | 17 | 80 | [13][14] |
| Rebastinib | 192 | 737 | [13] |
| Ponatinib | 100 | 400 | [13] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
Objective: To assess the effect of LRRK2 inhibitors on neuronal morphology.
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-D-lysine, laminin)
-
Complete neuron culture medium
-
LRRK2 inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding: Plate neurons at a low density on coated plates or coverslips to allow for clear visualization of individual neurites.
-
Differentiation and Treatment: Differentiate the neurons according to standard protocols. Once differentiated, begin treatment with various concentrations of the LRRK2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours). For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against a neuronal marker overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images of randomly selected fields for each condition using a fluorescence microscope.
-
Use image analysis software to trace and measure the total neurite length and the number of branches per neuron.[15]
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
Objective: To quantify apoptotic cell death in neuronal cultures treated with LRRK2 inhibitors.
Materials:
-
Neuronal cells treated with LRRK2 inhibitor and controls
-
Commercially available TUNEL assay kit (e.g., Abcam ab66108)
-
Phosphate-buffered saline (PBS)
-
1% (w/v) Paraformaldehyde in PBS
-
70% (v/v) Ethanol (B145695), ice-cold
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells):
-
Cell Preparation and Fixation:
-
Induce apoptosis in positive control cells if required by the kit.
-
Trypsinize adherent cells and pellet them by centrifugation.
-
Fix the cells by resuspending in 1% paraformaldehyde in PBS and incubating on ice for 15 minutes.[16]
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in ice-cold 70% ethanol and incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several days.[16]
-
-
TUNEL Staining:
-
Rehydrate the cells by washing with the provided wash buffer.
-
Prepare the staining solution containing TdT enzyme and FITC-dUTP according to the kit's instructions.
-
Incubate the cells in the staining solution for 60 minutes at 37°C in the dark.[16]
-
-
Counterstaining and Analysis:
-
Rinse the cells with the provided rinse buffer.
-
Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A for total DNA staining.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit green fluorescence, while all cells will show red fluorescence from the PI.
-
Protocol 3: Lysosomal Function Assay (LysoTracker Staining)
Objective: To assess changes in lysosomal morphology and acidification in response to LRRK2 inhibitor treatment.
Materials:
-
Neuronal cells cultured on glass-bottom dishes or coverslips
-
Complete neuron culture medium
-
LRRK2 inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Hoechst 33342 for nuclear staining
-
Live-cell imaging microscope
Procedure:
-
Cell Treatment: Treat the cultured neurons with the LRRK2 inhibitor or vehicle for the desired duration.
-
Staining:
-
In the final 30-60 minutes of treatment, add LysoTracker Red (typically at a final concentration of 50-75 nM) and Hoechst 33342 to the culture medium.
-
Incubate the cells at 37°C in the dark.
-
-
Imaging:
-
Replace the staining medium with fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Immediately image the live cells using a confocal or fluorescence microscope.
-
-
Analysis:
-
Acquire images in the red (LysoTracker) and blue (Hoechst) channels.
-
Analyze the images for changes in the intensity, size, and distribution of the LysoTracker-positive puncta (lysosomes). An increase in lysosomal size and perinuclear clustering can be indicative of lysosomal dysfunction.[5]
-
Protocol 4: Mitochondrial Health Assay (Mitochondrial Membrane Potential)
Objective: To measure changes in mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial health following LRRK2 inhibitor treatment.
Materials:
-
Neuronal cells in a multi-well plate format
-
Complete neuron culture medium
-
LRRK2 inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) staining solution
-
Fluorescence plate reader or fluorescence microscope
Procedure (using JC-1):
-
Cell Treatment: Treat the cells with the LRRK2 inhibitor or vehicle for the desired time.
-
Staining:
-
Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with PBS or culture medium to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers in the cytoplasm.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
Caption: LRRK2 Signaling and Potential Points of Intervention.
Caption: Workflow for Assessing LRRK2 Inhibitor Neurotoxicity.
Caption: Troubleshooting Logic for Unexpected Neurotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. LRRK2 regulates mitochondrial dynamics and function through direct interaction with DLP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 and mitochondria: Recent advances and current views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 kinase inhibition protects against Parkinson’s disease-associated environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. content.abcam.com [content.abcam.com]
Technical Support Center: Optimizing Incubation Time for HG-10-102-01 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for the LRRK2 inhibitor, HG-10-102-01, in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what is its primary target?
A1: this compound is a potent, selective, and brain-penetrable small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5] It functions by competing with ATP for the binding site in the kinase domain of LRRK2, thereby preventing the phosphorylation of LRRK2 itself and its downstream substrates.[6][7] Its high potency is demonstrated by low nanomolar IC50 values against both wild-type LRRK2 and the pathogenic G2019S mutant.[1][4]
Q2: What is a good starting point for incubation time when using this compound?
A2: A common starting point for assessing the direct inhibition of LRRK2 phosphorylation is a 90-minute incubation period.[1][4] This has been shown to be effective in cell lines such as HEK293 stably expressing LRRK2.[1][4] However, the optimal incubation time will ultimately depend on the specific cellular assay, cell type, and the endpoint being measured. For downstream effects, longer incubation times may be necessary.
Q3: How does the desired experimental endpoint affect the optimal incubation time?
A3: The optimal incubation time is highly dependent on the biological process you are investigating.
-
Direct Target Engagement (Phosphorylation): To measure the direct inhibition of LRRK2 autophosphorylation (e.g., at Ser910 and Ser935), shorter incubation times, typically in the range of 30 minutes to 4 hours, are recommended.[1][4]
-
Downstream Signaling Events: For assessing the impact on downstream signaling pathways, such as the MAPK pathway, a time-course experiment ranging from 1 to 24 hours is advisable to capture both early and sustained effects.[8]
-
Cellular Phenotypes (e.g., Viability, Apoptosis): To observe changes in cellular phenotypes like cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are generally required.[9]
Q4: Should I be concerned about off-target effects with longer incubation times?
A4: Yes, prolonged exposure to any small molecule inhibitor can increase the risk of off-target effects. This compound is known to inhibit Mitogen-activated protein kinase-interacting kinase 2 (MNK2) and Mixed-lineage kinase 1 (MLK1) at higher concentrations (IC50 values of 0.6 and 2.1 µM, respectively).[1][4] It is crucial to determine the lowest effective concentration and the shortest incubation time that yields the desired on-target effect to minimize the potential for off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak inhibition of LRRK2 phosphorylation | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration for maximal inhibition. |
| Inhibitor concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to determine the EC50 in your specific cell system. | |
| LRRK2 is not active in your cell line. | Confirm the expression and activity of LRRK2 in your chosen cell line. | |
| High variability in results between experiments | Inconsistent incubation times. | Ensure precise and consistent timing for inhibitor addition and assay termination across all experiments. |
| Cell health and confluency vary. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase and healthy at the start of the experiment. | |
| Inhibitor instability in culture medium. | Prepare fresh dilutions of this compound for each experiment. If necessary, perform a stability test of the inhibitor in your specific cell culture medium over time. | |
| Significant cytotoxicity observed | Incubation time is too long. | Reduce the incubation time. Determine the optimal time for target inhibition before significant cell death occurs by running a parallel cytotoxicity assay. |
| Inhibitor concentration is too high. | Lower the concentration of this compound to a range that effectively inhibits LRRK2 without causing widespread cell death. | |
| Off-target effects. | Use the lowest effective concentration and shortest incubation time possible. Consider using a structurally different LRRK2 inhibitor as a control to see if the cytotoxic effect is target-specific. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for LRRK2 Phosphorylation Inhibition
This protocol describes how to determine the optimal incubation time for this compound to inhibit LRRK2 phosphorylation using Western blotting.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HEK293 cells stably expressing LRRK2) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).
-
Inhibitor Treatment: Treat the cells with the this compound solution for various time points (e.g., 0, 15, 30, 60, 90, 120, 240 minutes). Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-LRRK2 (e.g., Ser935), total LRRK2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-LRRK2 and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal for each time point. The optimal incubation time is the shortest duration that results in maximal inhibition of LRRK2 phosphorylation.
Protocol 2: Optimizing Incubation Time for a Cell Viability Assay
This protocol outlines a method to determine the effect of this compound incubation time on cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of the inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus inhibitor concentration for each incubation time to determine the IC50 at each time point. This will help you choose an incubation time and concentration that is effective for your downstream assays without causing excessive cell death.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 9. benchchem.com [benchchem.com]
HG-10-102-01 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential lot-to-lot variability of the LRRK2 inhibitor, HG-10-102-01. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] It is a cell-permeable compound that can cross the blood-brain barrier.[1][5] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which plays a role in the pathogenesis of Parkinson's disease.[2][6] this compound inhibits both wild-type LRRK2 and several of its pathogenic mutants, such as G2019S.[1][2][3][4] This inhibition prevents the phosphorylation of LRRK2 at key sites like Ser910 and Ser935.[1][2][7]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the experimental conditions. However, published data provides a general range for its potency against different forms of LRRK2.
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3 - 23.3 |
| LRRK2 (G2019S mutant) | 3.2 |
| LRRK2 (A2016T mutant) | 153 - 153.7 |
| LRRK2 (G2019S + A2016T mutant) | 95.9 |
| MNK2 | 600 |
| MLK1 | 2100 |
Data compiled from multiple sources.[1][2][3][4][5]
Q3: What could cause lot-to-lot variability in a small molecule inhibitor like this compound?
Lot-to-lot variability in chemical compounds can arise from several factors during the manufacturing process, transportation, or storage.[8] These can include:
-
Changes in synthetic route or purification methods: Minor alterations can lead to different impurity profiles.
-
Raw material quality: Variations in the starting materials can affect the final product.[9]
-
Batch-to-batch inconsistencies: Even under controlled conditions, slight variations can occur between different production runs.[10]
-
Improper storage and handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation of the compound.[8]
-
Inaccurate quantification: Errors in determining the concentration of the stock solution can lead to apparent differences in activity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to potential lot-to-lot variability of this compound.
Issue: A new lot of this compound shows reduced or no inhibition of LRRK2 activity in my cell-based assay compared to the previous lot.
Step 1: Verify the Integrity of Your Stock Solution
-
Action: Prepare a fresh stock solution of the new lot of this compound according to the manufacturer's instructions. Ensure the compound is fully dissolved. This compound is soluble in DMSO.[1][7]
-
Rationale: Improperly dissolved compound or precipitation can lead to a lower effective concentration.
Step 2: Analytical Chemistry Quality Control (QC)
If you have access to analytical instrumentation, performing these checks can provide definitive answers about the compound's quality.
-
Action:
-
Purity Assessment: Analyze both the old and new lots using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Compare the chromatograms for the presence of impurities.
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the molecular weight of the main peak in the new lot corresponds to that of this compound (377.8 g/mol ).[1]
-
-
Rationale: These tests will confirm the purity and identity of the compound, ruling out degradation or contamination.
Step 3: Direct Comparative Experiment
-
Action: Perform a side-by-side experiment using both the old and new lots of this compound.
-
Experiment: Run a dose-response curve for both lots in your standard LRRK2 inhibition assay (e.g., monitoring LRRK2 pS935 levels by Western blot or a kinase activity assay).
-
Positive Control: Include a known, well-characterized LRRK2 inhibitor as a positive control.
-
Vehicle Control: Include a DMSO-only control.
-
-
Rationale: A direct comparison will clearly demonstrate if there is a true difference in the potency of the two lots under identical experimental conditions.
Step 4: Evaluate Cell Health
-
Action: Assess for any cytotoxic effects of the new lot of this compound. This can be done using a simple cell viability assay (e.g., MTT or trypan blue exclusion).
-
Rationale: A new impurity in a specific lot could be toxic to your cells, leading to misleading results in your primary assay.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of different lots of this compound.
Materials:
-
This compound (old and new lots)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
Method:
-
Prepare a 1 mg/mL stock solution of each lot of this compound in DMSO.
-
Prepare mobile phase A: Water with 0.1% FA.
-
Prepare mobile phase B: Acetonitrile with 0.1% FA.
-
Dilute the stock solutions to a final concentration of 10 µg/mL in 50:50 ACN:Water.
-
Set up the HPLC method with a suitable gradient (e.g., 5-95% B over 15 minutes).
-
Inject 10 µL of each sample.
-
Monitor the elution profile at a wavelength of 275 nm.[1]
-
Compare the chromatograms. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1 mL/min |
| Detection | 275 nm |
| Injection Volume | 10 µL |
Protocol 2: Western Blot for LRRK2 pS935 Inhibition
Objective: To compare the inhibitory activity of different lots of this compound on LRRK2 phosphorylation in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-WT)
-
This compound (old and new lots)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Lysis buffer
-
Primary antibodies (anti-LRRK2 pS935, anti-total LRRK2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Method:
-
Plate cells and allow them to adhere overnight.
-
Prepare serial dilutions of each lot of this compound and the vehicle control in cell culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle for 90 minutes.[2]
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LRRK2 pS935 and total LRRK2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the pS935 signal to the total LRRK2 signal.
By following this structured approach, researchers can effectively troubleshoot potential issues with lot-to-lot variability of this compound and ensure the reliability and reproducibility of their experimental data. If significant variability is confirmed through these QC measures, it is recommended to contact the supplier for further investigation and a potential replacement lot.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LRRK2 Inhibitor III, this compound - Calbiochem | 438195 [merckmillipore.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. myadlm.org [myadlm.org]
- 9. reagent.co.uk [reagent.co.uk]
- 10. DSpace [research-repository.griffith.edu.au]
Best practices for handling and preparing HG-10-102-01 solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and preparing HG-10-102-01 solutions. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is soluble in DMSO at concentrations up to 100 mg/mL.[3] For other potential solvents, please refer to the solubility data table below. When preparing your stock solution, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: My this compound solution appears to have precipitated after diluting my DMSO stock in an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. Here are several troubleshooting steps you can take:
-
Sonication: Briefly sonicate the diluted solution to help redissolve the precipitate.[4]
-
Warming: Gently warm the solution in a water bath (e.g., at 37°C) to increase solubility.
-
Lower the Final Concentration: The precipitation may be due to exceeding the aqueous solubility limit of the compound. Try using a lower final concentration in your assay.
-
Use of Co-solvents or Surfactants: For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 can be used to maintain solubility.[6] For in vitro assays, the addition of a small amount of a non-ionic surfactant may help.
Q3: How should I store the solid compound and my stock solutions of this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: The solid powder should be stored at -20°C and is stable for at least 3 years.[5]
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are stable for up to 1 year.[5] For shorter-term storage (up to 1 month), -20°C is also acceptable.[5]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the this compound solution?
A4: Inconsistent results can stem from issues with the inhibitor solution. Here are some potential causes and solutions:
-
Compound Degradation: Ensure that your stock solutions are stored correctly and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Inaccurate Concentration: If the compound has precipitated out of solution, the actual concentration will be lower than intended. Visually inspect your solutions for any signs of precipitation before use.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5% and to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥18.9 mg/mL[7], 30 mg/mL[2], 50 mg/mL[4], 76 mg/mL[5], 100 mg/mL[3][8] |
| DMF | 10 mg/mL[2] |
| Ethanol | 0.3 mg/mL[2], 5 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[9] |
| Stock Solution in DMSO | -20°C | Up to 6 months[10] |
| Stock Solution in Solvent | -80°C | 1 year[5] |
| Stock Solution in Solvent | -20°C | 1 month[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 377.83 g/mol . For 1 mg of compound, you will need to add 264.7 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important Consideration: Ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental setup.
-
Application: Add the final diluted solutions to your cells and proceed with your experimental protocol.
Visualizations
LRRK2 Signaling Pathway Inhibition by this compound
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[8] Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease.[7] this compound is a potent and selective inhibitor of LRRK2 kinase activity.[6] The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of LRRK2 kinase activity by this compound.
Experimental Workflow: Preparing this compound for Cellular Assays
The following diagram outlines the general workflow for preparing this compound solutions for use in cell-based experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 8. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 10. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of LRRK2 Target Engagement: HG-10-102-01 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, HG-10-102-01, with other notable alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their in vivo studies of LRRK2, a key target in Parkinson's disease research.
Introduction to LRRK2 Inhibition
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. Small molecule inhibitors that can effectively and safely modulate LRRK2 activity in the brain are of high interest. A critical step in the preclinical development of these inhibitors is the validation of their engagement with the LRRK2 target in a living organism (in vivo). This is often assessed by measuring the phosphorylation of LRRK2 at specific sites, such as Serine 910 (Ser910) and Serine 935 (Ser935), which are biomarkers of the kinase's activity state. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of these sites.[1][2]
Comparative Analysis of LRRK2 Inhibitors
This guide focuses on this compound, a potent and selective LRRK2 inhibitor, and compares its in vivo performance with other well-characterized inhibitors: GNE-7915 and GSK2578215A.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | 20.3 | [3][4][5][6] |
| LRRK2 (G2019S) | 3.2 | [3][5][6] | |
| GNE-7915 | LRRK2 | 9 | [7][8] |
| GSK2578215A | LRRK2 (Wild-Type) | 10.1 - 10.9 | [9] |
| LRRK2 (G2019S) | 8.9 | [9] |
Table 2: In Vivo LRRK2 Target Engagement in Mice
| Compound | Dose (mg/kg, i.p.) | Tissue | Outcome | Reference |
| This compound | 10 | Brain | Partial inhibition of pS935-LRRK2 | [3][5] |
| 30 | Brain | Partial inhibition of pS935-LRRK2 | [3][5] | |
| 50 | Brain | Near complete dephosphorylation of pS910/pS935-LRRK2 | [3][5][10] | |
| 100 | Brain, Kidney, Spleen | Near complete dephosphorylation of pS910/pS935-LRRK2 | [3][5] | |
| GNE-7915 | 50 | Brain | Concentration-dependent reduction of pLRRK2 | [7] |
| GSK2578215A | 100 | Spleen, Kidney | Substantial inhibition of pS910/pS935-LRRK2 | [9] |
| 100 | Brain | No significant inhibition of pS910/pS935-LRRK2 | [9] |
Experimental Methodologies
A generalized protocol for assessing in vivo LRRK2 target engagement is provided below. Specific details may vary between studies.
In Vivo Dosing and Tissue Collection
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Compound Administration: The LRRK2 inhibitor (e.g., this compound) or vehicle (e.g., DMSO) is administered via intraperitoneal (i.p.) injection.
-
Dosing Regimen: A single dose is administered, and tissues are collected at a specified time point post-injection (e.g., 1-2 hours).
-
Tissue Harvesting: Mice are euthanized, and tissues of interest (brain, kidney, spleen) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until further processing.
Western Blotting for LRRK2 Phosphorylation
-
Tissue Lysis: Frozen tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membranes are incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pS935-LRRK2) and total LRRK2.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the phosphorylated LRRK2 band is normalized to the total LRRK2 band to determine the extent of target engagement.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for in vivo target engagement studies.
Caption: LRRK2 signaling pathway and the action of an inhibitor.
Caption: Experimental workflow for in vivo LRRK2 target engagement.
Summary and Conclusion
The data presented in this guide demonstrate that this compound is a potent and brain-penetrant LRRK2 inhibitor that effectively engages its target in vivo. At doses of 50 mg/kg and higher, it leads to a near-complete dephosphorylation of LRRK2 at Ser910 and Ser935 in the mouse brain, kidney, and spleen.[3][5][10] In comparison, while GSK2578215A shows good peripheral activity, it fails to significantly inhibit LRRK2 in the brain at a high dose of 100 mg/kg.[9] GNE-7915 also demonstrates brain penetrance and target engagement.[7]
The choice of an LRRK2 inhibitor for in vivo studies will depend on the specific research question. For studies requiring robust target engagement in the central nervous system, this compound and GNE-7915 represent excellent choices. The detailed methodologies and comparative data provided in this guide are intended to facilitate informed decision-making for researchers in the field of Parkinson's disease and LRRK2 biology.
References
- 1. portlandpress.com [portlandpress.com]
- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LRRK2 Inhibitors: HG-10-102-01 versus GNE-7915
For researchers, scientists, and drug development professionals, the selection of a potent and selective LRRK2 inhibitor is critical for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of two prominent LRRK2 inhibitors, HG-10-102-01 and GNE-7915, supported by experimental data to inform inhibitor selection.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being a frequent cause of both familial and sporadic cases. Both this compound and GNE-7915 are potent, selective, and brain-penetrable LRRK2 inhibitors. Notably, GNE-7915 was developed through the chemical optimization of earlier aminopyrimidine-based scaffolds, including compounds like this compound, to improve upon key drug-like properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and GNE-7915, providing a clear comparison of their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical Potency Against LRRK2 Variants
| Inhibitor | LRRK2 (Wild-Type) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | LRRK2 (A2016T) IC50 (nM) | LRRK2 (G2019S+A2016T) IC50 (nM) | GNE-7915 Ki (nM) |
| This compound | 20.3[2][3] | 3.2[2][3] | 153.7[3] | 95.9[3] | Not Reported |
| GNE-7915 | 9 (IC50)[1] | Not Reported | Not Reported | Not Reported | 1[1] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular LRRK2 Inhibition (pS935) IC50 (HEK293) | Off-Target Kinases Inhibited >50% | Key Off-Targets |
| This compound | Dose-dependent inhibition at 0.3-1 µM[1] | MNK2 (IC50 = 0.6 µM), MLK1 (IC50 = 2.1 µM)[2] | MNK2, MLK1[2] |
| GNE-7915 | 9 nM[1] | 1 out of 187 kinases (TTK)[1] | TTK[1] |
Table 3: Pharmacokinetic Parameters
| Inhibitor | Brain Penetrant | Oral Bioavailability (%F) in Mice | Half-life (t1/2) in Mice |
| This compound | Yes[2][4] | 67%[2] | 0.13 h[2] |
| GNE-7915 | Yes[1] | Good oral exposure in rats[1] | Long half-life in rats[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of LRRK2 inhibitors.
LRRK2 Biochemical Kinase Assay (Time-Resolved FRET)
This assay quantitatively measures the enzymatic activity of LRRK2 and the potency of inhibitors.
-
Reagents and Materials:
-
Recombinant LRRK2 (Wild-Type or mutant)
-
LRRKtide peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled phospho-specific antibody)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the LRRK2 inhibitor (this compound or GNE-7915) in DMSO.
-
Add the inhibitor dilutions or DMSO (vehicle control) to the assay plate.
-
Add the LRRK2 enzyme and LRRKtide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (a marker of target engagement).
-
Reagents and Materials:
-
HEK293 cells stably overexpressing LRRK2 (Wild-Type or mutant)
-
Cell culture medium and supplements
-
LRRK2 inhibitor (this compound or GNE-7915)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-Rab10, anti-pT73-Rab10
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the LRRK2 inhibitor or DMSO for a specified time (e.g., 90 minutes).[2]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Pharmacokinetic and Pharmacodynamic Study
This experiment evaluates the drug-like properties of the inhibitor in a living organism, including its ability to reach the target tissue and inhibit LRRK2 activity.
-
Animals and Reagents:
-
Male C57BL/6 mice or other appropriate rodent model.[2]
-
LRRK2 inhibitor formulated for in vivo administration (e.g., in a solution for intraperitoneal (IP) or oral (PO) gavage).
-
Blood collection supplies (e.g., EDTA tubes).
-
Tissue homogenization buffer.
-
Analytical equipment for quantifying drug concentration (e.g., LC-MS/MS).
-
Reagents for Western blotting or ELISA as described above.
-
-
Procedure:
-
Administer a single dose of the LRRK2 inhibitor to the mice via the desired route (e.g., 10 mg/kg PO).[2]
-
At various time points post-dose, collect blood samples via cardiac puncture or tail vein bleeding.
-
Separate the plasma by centrifugation.
-
At the final time point, euthanize the animals and harvest tissues of interest (e.g., brain, kidney, spleen).[2]
-
Homogenize the tissues.
-
Pharmacokinetics (PK): Extract the inhibitor from plasma and tissue homogenates and quantify its concentration using LC-MS/MS. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics (PD): Analyze the tissue homogenates by Western blot or ELISA to measure the levels of pS935-LRRK2 and pT73-Rab10 to assess target and pathway engagement.
-
Conclusion
Both this compound and GNE-7915 are valuable tools for studying LRRK2 biology. This compound was a foundational inhibitor that demonstrated brain penetrance and in vivo efficacy. GNE-7915 represents a significant advancement, exhibiting superior cellular potency, a cleaner selectivity profile, and improved pharmacokinetic properties.[1] The choice between these inhibitors will depend on the specific experimental needs. For studies requiring a well-characterized, brain-penetrant tool compound, this compound is a suitable option. For applications demanding higher potency, greater selectivity, and more favorable drug-like properties for preclinical development, GNE-7915 is the superior choice. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their LRRK2-focused research.
References
A Comparative Guide to LRRK2 Kinase Inhibitors: HG-10-102-01 versus LRRK2-IN-1 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used research inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), HG-10-102-01 and LRRK2-IN-1, with a focus on their performance in cellular assays. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its kinase activity a key therapeutic target. Understanding the similarities and differences between available tool compounds is crucial for the design and interpretation of experiments aimed at elucidating LRRK2 biology and developing novel therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and LRRK2-IN-1, facilitating a direct comparison of their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical Potency Against LRRK2 Variants
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | 20.3 | [1][2][3][4][5] |
| LRRK2 (G2019S) | 3.2 | [1][2][3][4] | |
| LRRK2 (A2016T) | 153.7 | [2] | |
| LRRK2 (G2019S + A2016T) | 95.9 | [2][3] | |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | [6] |
| LRRK2 (G2019S) | 6 | [6] | |
| LRRK2 (A2016T) | 2450 | [6] | |
| LRRK2 (G2019S + A2016T) | 3080 | [6] |
Table 2: Cellular Activity - Inhibition of LRRK2 Phosphorylation
| Compound | Cell Line | Assay Readout | Cellular Activity | Reference |
| This compound | HEK293 (WT-LRRK2) | pSer910/pSer935 | Dose-dependent inhibition (effective at 1-3 µM) | [1][7] |
| HEK293 (G2019S-LRRK2) | pSer910/pSer935 | Dose-dependent inhibition (effective at 0.3-1 µM) | [1][7] | |
| HEK293 (A2016T-LRRK2) | pSer910/pSer935 | Effective at 1-3 µM | [7] | |
| LRRK2-IN-1 | HEK293 (WT-LRRK2) | pSer910/pSer935 | Significant dephosphorylation at 1-3 µM | [8] |
| HEK293 (G2019S-LRRK2) | pSer910/pSer935 | Significant dephosphorylation at slightly lower doses than WT | [8] | |
| HEK293 (A2016T-LRRK2) | pSer910/pSer935 | Fails to induce dephosphorylation | [8] |
Table 3: Kinase Selectivity Profile
| Compound | Screening Method | Number of Kinases Profiled | Key Off-Target Hits (Inhibition >80% at 10 µM or specified IC50) | Reference |
| This compound | Radioactivity-based enzymatic assay | 138 | MLK1 (IC50 = 2.1 µM), MNK2 (IC50 = 0.6 µM) | [1][7] |
| LRRK2-IN-1 | KINOMEscan™ | 442 | Inhibited 12 kinases with a score of less than 10% of DMSO control | [8] |
| KiNativ™ (hPBMC & mouse brain) | 180 & 195 | DCLK1, MAPK7 (EC50 = 160 nM) | [8] | |
| Biochemical Assays | - | DCLK2 (IC50 = 45 nM) | [8] |
Mandatory Visualization
Caption: LRRK2 signaling pathway and points of inhibition.
Caption: Comparative experimental workflow for cellular assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach for comparing LRRK2 inhibitors in a cellular context.
Cellular LRRK2 Dephosphorylation Assay via Western Blot
Objective: To determine and compare the cellular potency of this compound and LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser910 and Ser935 in a cellular context.
Materials:
-
HEK293 cells stably expressing wild-type or mutant (e.g., G2019S) LRRK2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and LRRK2-IN-1 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment (SDS-PAGE gels, PVDF membranes, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells expressing the LRRK2 construct of interest in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and LRRK2-IN-1 in cell culture medium. A typical concentration range for IC50 determination would be from 10 µM down to 1 nM. Include a DMSO-only well as a vehicle control.
-
Treat the cells with the inhibitor dilutions or DMSO for 90 minutes at 37°C.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer910-LRRK2, pSer935-LRRK2, total LRRK2, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total LRRK2, as well as the loading control.
-
Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal and the loading control.
-
Plot the normalized signal against the inhibitor concentration to generate dose-response curves and calculate the cellular IC50 values for each inhibitor.
-
In Vitro LRRK2 Kinase Inhibition Assay
Objective: To directly measure and compare the inhibitory effect of this compound and LRRK2-IN-1 on the enzymatic activity of purified LRRK2 protein.
Materials:
-
Purified, active recombinant LRRK2 (wild-type or mutant)
-
Kinase substrate (e.g., LRRKtide or Myelin Basic Protein [MBP])
-
[γ-³²P]ATP
-
Kinase assay buffer
-
This compound and LRRK2-IN-1 dissolved in DMSO
-
SDS-PAGE gels and Western blot apparatus or P81 phosphocellulose paper and a scintillation counter
-
Phosphorimager (for gel-based assays)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the LRRK2 enzyme and substrate in the kinase assay buffer.
-
Add varying concentrations of this compound or LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
For gel-based analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen to visualize the radiolabeled, phosphorylated substrate.
-
For P81 paper-based analysis: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Quantify the radioactive signal corresponding to the phosphorylated substrate.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve.
-
Conclusion
Both this compound and LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity. However, there are key differences in their performance, particularly against certain LRRK2 mutants and in their selectivity profiles. This compound demonstrates greater potency against the A2016T mutant, a resistance mutation for LRRK2-IN-1.[7] Furthermore, while both are relatively selective, they have distinct off-target profiles that should be considered when interpreting experimental results.[7][8] The choice between these inhibitors will depend on the specific research question, the LRRK2 variants being studied, and the cellular context of the experiment. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of LRRK2 Inhibitors in Parkinson's Models: A Guide for Researchers
A detailed analysis of the preclinical and early clinical data for Denali Therapeutics' DNL201 and DNL151, two leading LRRK2 inhibitors for the treatment of Parkinson's disease.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that lead to increased kinase activity are a significant genetic cause of Parkinson's disease. This has made LRRK2 a key target for the development of disease-modifying therapies. This guide provides a direct comparison of two prominent, brain-penetrant LRRK2 kinase inhibitors, DNL201 and DNL151, developed by Denali Therapeutics. While both have shown promise in preclinical and early clinical studies, DNL151 was ultimately selected for advancement into late-stage clinical trials. This guide will delve into the available data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development.
Quantitative Data Summary
The following table summarizes the key quantitative data for DNL201 and DNL151, focusing on their in vivo efficacy in preclinical and clinical settings. The primary measures of efficacy include the reduction in the phosphorylation of LRRK2 at serine 935 (pS935-LRRK2), which indicates target engagement, and the phosphorylation of the LRRK2 substrate Rab10 at threonine 73 (pT73-Rab10), a marker of downstream pathway engagement.
| Inhibitor | Animal Model/Study Population | Dose and Route | % Reduction in pS935-LRRK2 (Target Engagement) | % Reduction in pT73-Rab10 (Pathway Engagement) | Other Key Findings |
| DNL201 | Cynomolgus Macaques | Chronic Oral Administration | Not explicitly quantified in the provided results. | Not explicitly quantified in the provided results. | Not associated with adverse findings at pharmacologically relevant doses.[1] |
| Healthy Volunteers (Phase 1) | Multiple Doses | >50% inhibition in blood.[2] | >50% inhibition in blood.[2] | Generally well-tolerated.[1][3] | |
| Parkinson's Disease Patients (Phase 1b) | Low and High Doses | >50% inhibition in blood for both doses.[2] | >50% inhibition in blood for both doses.[2] | Improved lysosomal biomarker BMP by 20% (low dose) and 60% (high dose) in urine.[2] | |
| DNL151 (BIIB122) | Healthy Volunteers and PD Patients (Phase 1/1b) | Oral, Once-Daily | Up to ~85% median, time-averaged reduction in whole blood.[4] | Up to ~85% median, time-averaged reduction in PBMCs.[4] | Selected over DNL201 for late-stage trials due to pharmacokinetic properties allowing for more flexible dosing.[5][6] Generally well-tolerated.[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these inhibitors and a typical experimental workflow, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 6. Denali Therapeutics Announces Decision to Advance DNL151 into Late Stage Clinical Studies in Parkinson’s Patients - BioSpace [biospace.com]
A Comparative Analysis of HG-10-102-01: Cross-Validating its Efficacy as a LRRK2 Inhibitor
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data provides a comparative analysis of the LRRK2 inhibitor HG-10-102-01 against other notable research compounds, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its potential in Parkinson's disease research. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate an objective assessment of this compound's performance.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1] This has led to the development of potent LRRK2 inhibitors as a promising therapeutic strategy. This compound has emerged as a potent, selective, and brain-penetrable LRRK2 inhibitor, demonstrating efficacy in various preclinical models.[2][3] This guide cross-validates the effects of this compound with other well-characterized LRRK2 inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and in vivo target engagement.
Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the key quantitative data for this compound and other prominent LRRK2 inhibitors, LRRK2-IN-1 and GNE-7915, focusing on their inhibitory concentration (IC50) against different LRRK2 variants and their effects on downstream signaling.
Table 1: Biochemical Potency (IC50, nM)
| Compound | LRRK2 (Wild-Type) | LRRK2 (G2019S) | LRRK2 (A2016T) | LRRK2 (G2019S+A2016T) | Other Kinase Targets (IC50, µM) |
| This compound | 20.3[2][3][4][5] | 3.2[2][3][5] | 153.7[5] | 95.9[5] | MNK2 (0.6), MLK1 (2.1)[2][3] |
| LRRK2-IN-1 | 13[6] | 6[6] | - | - | - |
| GNE-7915 | 9 (Ki = 1)[4][7] | - | - | - | Moderately potent 5-HT2B antagonist[4] |
Table 2: Cellular Activity and In Vivo Target Engagement
| Compound | Cellular LRRK2 Inhibition (Ser910/Ser935 Phosphorylation) | In Vivo Brain Penetrance & LRRK2 Inhibition | Downstream Effects |
| This compound | Substantial inhibition at 0.1-0.3 µM in HEK293 cells.[8] | Brain penetrant; inhibits LRRK2 phosphorylation in mouse brain at doses as low as 50 mg/kg (i.p.).[8] Near complete dephosphorylation at 50 and 100 mg/kg.[2][3] | Reduces α-synuclein phosphorylation and aggregation in αSyn transgenic mice.[9] |
| LRRK2-IN-1 | Inhibits LRRK2 phosphorylation in cells.[1] | Does not effectively inhibit LRRK2 phosphorylation in mouse brain at doses up to 100 mg/kg (i.p.).[1][10] | At concentrations >1 µM, shows off-target effects and decreases dopamine (B1211576) release.[11] |
| GNE-7915 | Induces dephosphorylation of LRRK2 in the brain of transgenic mice.[7] | Brain penetrant with good oral exposure and long half-life in rats.[4][8] | Enhances dopamine release and synaptic vesicle mobilization/recycling in preclinical mouse models.[11] |
Experimental Protocols
The data presented in this guide are derived from a range of established experimental methodologies. Below are detailed protocols for key experiments cited.
In Vitro LRRK2 Kinase Inhibition Assay
This biochemical assay is designed to directly measure the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
-
Protein Source: Recombinant human LRRK2 protein (wild-type or mutant variants) is expressed and purified from Sf9 insect cells or other suitable expression systems.
-
Substrate: A synthetic peptide substrate, such as LRRKtide or Nictide, is used.
-
Reaction Conditions: The kinase reaction is typically performed in a buffer containing ATP (often at the Km concentration for LRRK2), MgCl2, and the test compound at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radioactive 32P-ATP incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular LRRK2 Autophosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at specific sites, such as Ser910 and Ser935.
-
Cell Lines: Human embryonic kidney (HEK293) cells, mouse Swiss 3T3 cells, or mouse embryonic fibroblasts stably or transiently overexpressing wild-type or mutant LRRK2 are commonly used.[2][3][7]
-
Compound Treatment: Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 90 minutes).[1][2][3]
-
Cell Lysis: Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoblotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated LRRK2 (pSer910/pSer935) and total LRRK2.
-
Quantification: The intensity of the phosphorylated LRRK2 bands is normalized to the total LRRK2 band intensity to determine the dose-dependent inhibition.
In Vivo Pharmacodynamic and Efficacy Studies
These studies in animal models are crucial for evaluating the brain penetrance, target engagement, and potential therapeutic effects of LRRK2 inhibitors.
-
Animal Models: C57BL/6 mice or transgenic mouse models expressing human LRRK2 variants (e.g., G2019S) are frequently used.[2][3][11]
-
Compound Administration: The test compound is administered via various routes, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at different doses.[2][3][8]
-
Tissue Collection: At specified time points after administration, brain, kidney, and spleen tissues are collected.[1][2][3]
-
Analysis of LRRK2 Phosphorylation: Tissue lysates are prepared and analyzed by immunoblotting for pSer910/pSer935 LRRK2 and total LRRK2 to assess target engagement in the brain and peripheral tissues.[1][2][3]
-
Behavioral and Neuropathological Assessment: In Parkinson's disease models, the effects of the inhibitor on motor function can be assessed using tests like the rotarod or open-field test. Post-mortem analysis of brain tissue can be performed to evaluate changes in α-synuclein pathology and dopaminergic neuron survival.
Visualizing the Landscape of LRRK2 Inhibition
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: LRRK2 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating LRRK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. abmole.com [abmole.com]
- 7. apexbt.com [apexbt.com]
- 8. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LRRK2 Engagement: A Comparative Guide to TR-FRET Assays with HG-10-102-01
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for validating the binding of the potent and selective inhibitor HG-10-102-01 to Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This guide includes supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable assay for your research needs.
Introduction to LRRK2 and this compound
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a prime therapeutic target.[1][2] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[2] The development of potent and selective inhibitors is crucial for studying its function and for therapeutic development. This compound is a highly potent, selective, and brain-penetrable LRRK2 inhibitor that serves as a valuable tool for LRRK2 research.[3][4]
TR-FRET Assays for LRRK2: A Head-to-Head Comparison
TR-FRET assays are a popular method for studying kinase-inhibitor interactions due to their high throughput, sensitivity, and homogeneous format.[5][6] Two primary types of TR-FRET assays are commonly used for LRRK2: biochemical binding assays and cellular phosphorylation assays.
1. Biochemical TR-FRET Kinase Binding Assay (e.g., LanthaScreen™)
This assay directly measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of the LRRK2 enzyme.[7][8][9] A europium-labeled anti-tag antibody binds to the kinase, and when a fluorescent tracer binds to the kinase's ATP site, FRET occurs.[7][8] An inhibitor like this compound competes with the tracer for binding, leading to a decrease in the FRET signal.[7][8]
2. Cellular TR-FRET Phosphorylation Assay
This assay measures the inhibition of LRRK2 kinase activity within a cellular context by detecting the phosphorylation status of LRRK2 at specific sites, such as Ser935.[1][6][10] Cells are engineered to express a tagged LRRK2 protein (e.g., GFP-LRRK2).[1][6][10] A terbium-labeled antibody specific to the phosphorylated site is used, and FRET occurs between the terbium and the GFP tag when LRRK2 is phosphorylated.[1][6][10] Inhibitors of LRRK2 will decrease this phosphorylation and thus the FRET signal.[1][6][10]
Comparative Performance Data
The following table summarizes the reported potency of this compound and other common LRRK2 inhibitors determined by TR-FRET and other methods.
| Inhibitor | LRRK2 Variant | Assay Type | IC50 (nM) | Reference |
| This compound | Wild-Type | Biochemical | 20.3 | [3][11] |
| This compound | G2019S Mutant | Biochemical | 3.2 | [3][11] |
| LRRK2-IN-1 | Wild-Type | Biochemical | 13 | [4] |
| LRRK2-IN-1 | G2019S Mutant | Biochemical | 6 | [4] |
| LRRK2-IN-1 | Wild-Type | Cellular (pSer935) | 80 | [6] |
| LRRK2-IN-1 | G2019S Mutant | Cellular (pSer935) | 30 | [6] |
| Sunitinib | Wild-Type | Cellular (pSer935) | 130 | [6] |
| Sunitinib | G2019S Mutant | Cellular (pSer935) | 50 | [6] |
| JAK3 Inhibitor VI | Wild-Type | Biochemical | 40 | [6] |
| JAK3 Inhibitor VI | G2019S Mutant | Biochemical | 22 | [6] |
Experimental Protocols
Biochemical LRRK2 TR-FRET Binding Assay (LanthaScreen™)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for LRRK2.[7][8]
1. Reagent Preparation:
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[7]
-
Test Compound (e.g., this compound): Prepare a serial dilution series in 100% DMSO. A suggested starting top concentration is 1 mM.[8]
-
Kinase/Antibody Mixture: Prepare a 3X solution of LRRK2 kinase and LanthaScreen™ Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A. The optimal concentration should be determined experimentally but is typically near the Kd value (e.g., 10 nM).[7]
2. Assay Procedure (384-well plate):
-
Add 5 µL of the test compound dilution to the assay wells.[7][8]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[7]
3. Data Analysis:
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[7]
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular LRRK2 TR-FRET Phosphorylation Assay
This protocol is based on the high-throughput cellular assay for LRRK2 Ser935 phosphorylation.[1][6][10]
1. Cell Culture and Transduction:
-
Plate cells (e.g., U-2 OS, SH-SY5Y) in a 384-well assay plate.[6][10]
-
Transduce cells with BacMam LRRK2-GFP (wild-type or mutant).[1][6][10]
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Treat the cells with the compound dilutions and incubate for a specified time (e.g., 90 minutes).[12]
3. Cell Lysis and FRET Detection:
-
Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-pSer935-LRRK2 antibody.[1][6][10]
-
Incubate at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader with excitation at approximately 340 nm and emission at 495 nm (donor) and 520 nm (acceptor for GFP).[12]
4. Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizing the Workflow and Principles
To better understand the experimental processes, the following diagrams illustrate the TR-FRET assay workflows.
References
- 1. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 11. apexbt.com [apexbt.com]
- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
Comparative Efficacy of HG-10-102-01 in LRRK2 Mutant Models: A Guide for Researchers
An in-depth analysis of the LRRK2 inhibitor HG-10-102-01, benchmarked against other key inhibitors in prevalent LRRK2 mutant models implicated in Parkinson's disease.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the field of neurodegenerative disease research, particularly for Parkinson's disease (PD). Specific mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD. Many of these mutations, such as G2019S and R1441C, lead to a toxic gain-of-function by increasing the kinase activity of the LRRK2 protein. This has spurred the development of potent kinase inhibitors aimed at mitigating this hyperactivity.
This guide provides a comparative analysis of the efficacy of this compound, a potent, selective, and brain-penetrable LRRK2 inhibitor, against various LRRK2 mutant models.[1][2] Its performance is benchmarked against other well-characterized LRRK2 inhibitors to provide a comprehensive resource for researchers in neurobiology and drug discovery.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of this compound and its counterparts has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric. This compound demonstrates particular potency against the G2019S mutant, the most common LRRK2 mutation.[1]
Table 1: In Vitro Inhibitory Activity (IC50, nM) of LRRK2 Inhibitors Against Wild-Type and Mutant LRRK2
| Inhibitor | LRRK2 Wild-Type (WT) | LRRK2 [G2019S] | LRRK2 [A2016T] | LRRK2 [G2019S + A2016T] |
| This compound | 20.3[1] | 3.2[1] | 153.7[3] | 95.9[3] |
| GNE-7915 | ~9 (cellular IC50)[4][5] | N/A | N/A | N/A |
| GSK2578215A | 10.1 - 10.9[6] | 8.9[6] | 81.1[6] | 61.3[6] |
| JH-II-127 | 6.6[7] | 2.2[7] | 47.7[7] | N/A |
| MLi-2 | 0.76[8][9] | N/A | N/A | N/A |
Note: "N/A" indicates that specific data was not available in the reviewed literature. The R1441C mutation, while a key pathogenic variant, lacked specific IC50 data for these inhibitors in the available literature.
Cellular Activity: Inhibition of LRRK2 Phosphorylation
A crucial indicator of LRRK2 inhibitor efficacy in a cellular context is the reduction of LRRK2 autophosphorylation at key sites, such as Serine 910 (Ser910) and Serine 935 (Ser935). This compound has been shown to substantially inhibit the phosphorylation of both wild-type and G2019S mutant LRRK2 at these sites in cellular models like HEK293 cells.[1][10] This cellular target engagement is a critical step in validating the therapeutic potential of an inhibitor. Similarly, other inhibitors like GSK2578215A and JH-II-127 also effectively block Ser910 and Ser935 phosphorylation in vitro.[7]
Visualizing the Mechanism and Methods
To better understand the biological context and experimental approaches, the following diagrams illustrate the LRRK2 signaling pathway and standard assay workflows.
Caption: LRRK2 signaling pathway in Parkinson's disease and inhibitor action.
Caption: Workflows for biochemical and cellular LRRK2 inhibitor assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of LRRK2 inhibitors.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal.
-
Compound Preparation: Prepare a serial dilution of this compound or other inhibitors in DMSO. The final DMSO concentration in the assay should be kept at or below 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for vehicle control).
-
Enzyme and Substrate Addition: Add 2 µL of recombinant LRRK2 enzyme (Wild-Type or mutant) and 2 µL of a mixture containing a peptide substrate (e.g., LRRKtide) and ATP, both diluted in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[11]
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.[11]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the results and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of LRRK2 phosphorylation at Ser935 in cells treated with an inhibitor.
-
Cell Culture and Treatment: Plate HEK293 cells stably expressing the LRRK2 variant of interest. Once confluent, treat the cells with varying concentrations of this compound or other inhibitors for 90 minutes.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-LRRK2 (Ser935).[12]
-
After washing, incubate with a primary antibody for total LRRK2 as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.[13]
Conclusion
This compound stands as a potent inhibitor of LRRK2, with particularly high efficacy against the clinically significant G2019S mutant. Its ability to penetrate the blood-brain barrier and inhibit LRRK2 phosphorylation in cellular and in vivo models underscores its value as a research tool and a potential therapeutic candidate.[1] When compared to other inhibitors such as JH-II-127 and MLi-2, this compound demonstrates a comparable and robust inhibitory profile. The selection of an appropriate inhibitor for a given study will depend on the specific LRRK2 mutant being investigated and the desired balance of potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at understanding and targeting LRRK2 kinase activity in the context of Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JH-II-127 | LRRK2 | TargetMol [targetmol.com]
- 8. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | LRRK2 | TargetMol [targetmol.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the LRRK2 Inhibitor HG-10-102-01
This guide provides a comprehensive comparison of the potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, HG-10-102-01, with other relevant compounds. The data presented is based on published experimental findings, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its performance.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (wild-type) | 20.3 | [1][2][3] |
| This compound | LRRK2 (G2019S mutant) | 3.2 | [1][2] |
| LRRK2-IN-1 | LRRK2 | - | [4] |
| CZC-25146 | LRRK2 | - | [4] |
Note: Specific IC50 values for LRRK2-IN-1 and CZC-25146 were not detailed in the provided search results, but they are recognized as first-generation LRRK2 inhibitors.
Table 2: Cellular Activity of this compound and a PROTAC Degrader
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | G2019S LRRK2 MEFs | Rab10 Phosphorylation Inhibition | 110 | [5] |
| This compound | WT LRRK2 MEFs | Rab10 Phosphorylation Inhibition | 214 | [5] |
| XL01126 | G2019S LRRK2 MEFs | Rab10 Phosphorylation Inhibition | ~18 | [5][6] |
| XL01126 | WT MEFs | Rab10 Phosphorylation Inhibition | ~71 | [5][6] |
Note: XL01126 is a PROTAC degrader derived from this compound. The EC50 values for XL01126 are estimated from figures in the source material and show it to be approximately 6-fold and 3-fold more potent in G2019S and WT MEFs, respectively.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against LRRK2 and other kinases was determined using in vitro kinase assays. While the specific proprietary assay details are not fully disclosed, a general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme (wild-type or mutant) and a suitable substrate are prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Incubation: The reaction mixture is incubated for a specified period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified using methods such as radioactivity-based assays (e.g., ³²P-ATP) or fluorescence-based immunoassays.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Cellular LRRK2 Phosphorylation Assay
The ability of this compound to inhibit LRRK2 phosphorylation in cells was assessed using the following protocol:[2][4]
-
Cell Culture: HEK293 cells stably expressing GFP-tagged wild-type or mutant LRRK2, mouse Swiss 3T3 cells, or mouse embryonic fibroblast (MEF) cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-3 µM) or DMSO as a vehicle control for 90 minutes.[2]
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (at Ser910 and Ser935) and total LRRK2.
-
Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2.
In Vivo LRRK2 Inhibition in Mice
The brain penetrance and in vivo efficacy of this compound were evaluated in mice:[2]
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Compound Administration: this compound is administered via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, and 100 mg/kg).
-
Tissue Collection: At a specified time point after administration, tissues such as the brain, kidney, and spleen are collected.
-
Protein Extraction and Analysis: Tissues are processed to extract proteins, and the levels of LRRK2 phosphorylation at Ser910 and Ser935 are analyzed by immunoblotting as described in the cellular assay protocol.
Visualizations
LRRK2 Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway involving LRRK2 and the mechanism of inhibition by this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Landscape: A Comparative Guide to the LRRK2 Inhibitor HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. HG-10-102-01, a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a significant tool in the study of Parkinson's disease and other neurodegenerative disorders. This guide provides a comprehensive assessment of the therapeutic window of this compound, offering a comparative analysis with other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of LRRK2, a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, and the G2019S mutation, in particular, leads to enhanced kinase activity.[3] By blocking the kinase function of LRRK2, this compound and similar inhibitors aim to mitigate the downstream pathological effects of its hyperactivation. The core mechanism involves preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
Caption: LRRK2 Signaling and Inhibition by this compound.
Comparative Efficacy and Potency
The therapeutic potential of a kinase inhibitor is intrinsically linked to its potency and selectivity. This compound demonstrates high potency against both wild-type and the pathogenic G2019S mutant of LRRK2.[1][4] A comparison with other well-characterized LRRK2 inhibitors reveals its competitive profile in the nanomolar range.
| Compound | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Other Notable Kinase Targets (IC50 µM) |
| This compound | 20.3[1][2] | 3.2[1][2] | MNK2 (0.6), MLK1 (2.1)[1] |
| LRRK2-IN-1 | ~20 | ~6 | Not specified in detail |
| GNE-7915 | Ki of 1 nM | Not specified | Highly selective, TTK inhibition >50%[3] |
| GSK2578215A | 10.9 | 8.9 | smMLCK, ALK, FLT3[3] |
Table 1: Comparative in vitro potency of LRRK2 inhibitors.
In Vivo Efficacy and Brain Penetrance
A critical factor for a neurodegenerative disease therapeutic is its ability to cross the blood-brain barrier (BBB). This compound has been shown to be brain-penetrant and effectively inhibit LRRK2 phosphorylation in the brains of mice.[3][5]
| Compound | Brain Penetrant | In Vivo Efficacy (Mouse Model) |
| This compound | Yes[5] | Near complete inhibition of LRRK2 phosphorylation in the brain at 50-100 mg/kg (IP).[1][6] |
| LRRK2-IN-1 | No | Complete inhibition in kidney, but not in the brain at 100 mg/kg (IP).[3] |
| GNE-7915 | Yes | Induces dephosphorylation of LRRK2 in the brain of transgenic mice.[7] |
| GSK2578215A | Yes | Inhibits LRRK2 phosphorylation in spleen and kidney, but not in the brain at 100 mg/kg (IP).[8][9] |
Table 2: Comparative in vivo characteristics of LRRK2 inhibitors.
Pharmacokinetic Profile
The therapeutic window is significantly influenced by a drug's pharmacokinetic properties. This compound exhibits good oral bioavailability but has a short half-life in mice.
| Compound | Oral Bioavailability (%F) | Half-life (t1/2) in mice |
| This compound | 67%[1] | 0.13 hours[1] |
| GNE-7915 | Favorable oral exposure in rodents | Not specified |
| GSK2578215A | 12.2% | 1.14 hours |
Table 3: Pharmacokinetic parameters of LRRK2 inhibitors in mice.
Assessing the Therapeutic Window: Efficacy vs. Toxicity
The therapeutic window is the dose range that provides therapeutic benefit without producing unacceptable toxicity. For this compound, effective doses for target engagement in the mouse brain are in the 50-100 mg/kg range.[1][6] However, a definitive Maximum Tolerated Dose (MTD) for this compound has not been publicly reported.
Toxicology studies of other LRRK2 inhibitors, such as GNE-7915, have revealed on-target lung toxicity in non-human primates, characterized by hypertrophy of type 2 pneumocytes. While these changes were found to be reversible and did not lead to measurable pulmonary deficits in a 2-week study, they represent a potential class-wide safety concern for LRRK2 inhibitors. The lack of specific public toxicology data for this compound necessitates careful consideration of this potential liability.
Caption: Conceptual representation of the Therapeutic Window.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's therapeutic window.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Caption: Workflow for an LDH Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only controls (negative control) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of toxicity (typically 24 to 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration by comparing the LDH activity in the treated wells to the negative and positive controls.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Protocol:
-
Reagents: Recombinant LRRK2 (wild-type or mutant), kinase buffer, ATP, a suitable peptide substrate (e.g., LRRKtide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the recombinant LRRK2 enzyme, the inhibitor at various concentrations, and the peptide substrate in the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor that serves as a valuable research tool. Its favorable in vitro and in vivo efficacy profile makes it a strong candidate for preclinical studies in models of Parkinson's disease. However, the assessment of its therapeutic window is currently limited by the lack of publicly available, specific toxicology data and a defined Maximum Tolerated Dose. The potential for on-target lung toxicity, as observed with other LRRK2 inhibitors, warrants careful monitoring in any future preclinical and clinical development of this compound or related compounds. Further studies are required to fully delineate the therapeutic index of this compound and establish a safe and effective dosing regimen for potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
LRRK2 Inhibitors: A Comparative Analysis of Off-Target Profiles for Preclinical Research
A detailed guide for researchers on the selectivity and off-target effects of key LRRK2 inhibitors, featuring supporting experimental data and protocols.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease, leading to the development of numerous small molecule inhibitors. While on-target potency is crucial, a thorough understanding of an inhibitor's off-target profile is paramount for accurate interpretation of experimental results and for predicting potential toxicity. This guide provides a comparative analysis of the off-target profiles of three well-characterized LRRK2 inhibitors: LRRK2-IN-1, MLi-2, and GNE-7915.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitor Selectivity
The following tables summarize the on-target potency and off-target profiles of LRRK2-IN-1, MLi-2, and GNE-7915 based on large-scale kinase panel screens.
Table 1: On-Target Potency of LRRK2 Inhibitors
| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | LRRK2 A2016T IC50 (nM) | Reference(s) |
| LRRK2-IN-1 | 13 | 6 | 2450 | [1] |
| MLi-2 | 0.76 (in vitro) | 0.76 (in vitro) | - | [1] |
| GNE-7915 | 1 (Ki) | - | - | [1] |
Table 2: Off-Target Kinase Profiles of LRRK2 Inhibitors
| Inhibitor | Number of Kinases Profiled | Number of Off-Target Kinases Inhibited >50% at 1 µM | Notable Off-Targets (Inhibition >50% at 1 µM) | Reference(s) |
| LRRK2-IN-1 | ~300 | 12 | DCLK1, DCLK2, MAPK7, PLK4, RPS6KA2, RPS6KA6 | [1] |
| MLi-2 | >300 | >295-fold selectivity over 308 kinases | - | [1][2] |
| GNE-7915 | 187 | 1 | TTK | [1] |
Mandatory Visualization
Caption: LRRK2 signaling pathway and points of inhibitor action and off-target effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the off-target analysis of LRRK2 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the potency of inhibitors against purified LRRK2 kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by LRRK2. A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a GFP-tagged LRRK2 (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
LRRK2 Enzyme: Recombinant human LRRK2 (wild-type or mutant) diluted in kinase buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate: LRRKtide peptide substrate diluted in kinase buffer.
-
ATP Solution: ATP diluted in kinase buffer to the desired concentration (e.g., 2X final concentration, typically at the Km for ATP).
-
Inhibitor Dilutions: Prepare a serial dilution of the LRRK2 inhibitor in DMSO, then dilute further in kinase buffer.
-
Detection Reagents: Tb-labeled anti-phospho-LRRKtide antibody and streptavidin-conjugated dye (acceptor) diluted in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor dilution or DMSO (vehicle control) to the assay wells.
-
Add 5 µL of the LRRK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 5 µL of stop buffer (e.g., 50 mM EDTA).
-
Add 5 µL of the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinobeads/Chemical Proteomics for Kinase Selectivity Profiling
This method assesses the binding of an inhibitor to a large number of kinases in a cellular context.
Principle: A lysate is incubated with the test inhibitor, followed by incubation with beads coupled to a mixture of broad-spectrum kinase inhibitors ("kinobeads"). Kinases that are bound by the test inhibitor in the lysate will not bind to the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Inhibitor Incubation and Kinobeads Pulldown:
-
Aliquot the cell lysate and incubate with a range of concentrations of the test inhibitor or DMSO (vehicle control) for 1 hour at 4°C with gentle rotation.
-
Add the kinobeads slurry to each lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution, Digestion, and Mass Spectrometry:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Reduce and alkylate the eluted proteins, followed by in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
For each kinase, determine the dose-dependent reduction in binding to the kinobeads in the presence of the inhibitor.
-
Generate competition binding curves and calculate the apparent dissociation constant (Kd) or IC50 for each identified kinase.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the protein in the presence of the inhibitor indicates target engagement.
Detailed Protocol:
-
Cell Treatment and Heating:
-
Culture cells to near confluency.
-
Treat the cells with the desired concentration of the inhibitor or DMSO (vehicle control) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing the non-denatured protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., LRRK2).
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each temperature point, normalize the band intensity to the intensity at the lowest temperature (or to a loading control).
-
Plot the normalized intensity against the temperature to generate a melting curve.
-
Compare the melting curves of the inhibitor-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
-
By employing these methodologies, researchers can obtain a comprehensive understanding of the on- and off-target profiles of LRRK2 inhibitors, enabling more informed inhibitor selection and interpretation of experimental outcomes in the pursuit of novel therapeutics for Parkinson's disease.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of HG-10-102-01 on Downstream LRRK2 Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, HG-10-102-01, with other commonly used alternatives. We present supporting experimental data and detailed protocols to validate its effect on downstream LRRK2 substrates, a critical aspect in the study and therapeutic development for Parkinson's disease.
Mutations leading to increased LRRK2 kinase activity are a significant genetic contributor to Parkinson's disease.[1] This has made LRRK2 a prime therapeutic target, with small molecule inhibitors being invaluable tools for research.[1] A key downstream substrate of LRRK2 is the Rab10 protein.[2][3] The phosphorylation of Rab10 at threonine 73 (pRab10 T73) is a well-established biomarker for LRRK2 kinase activity.[2][4] Therefore, a potent LRRK2 inhibitor is expected to decrease the levels of pRab10.[2]
Comparative Analysis of LRRK2 Inhibitors
This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor.[5][6] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant.[5][6][7] This section compares the in vitro and in vivo efficacy of this compound with other notable LRRK2 inhibitors, MLi-2 and GNE-7915.
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against wild-type and G2019S mutant LRRK2.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | 20.3 | [5][6][8] |
| LRRK2 (G2019S) | 3.2 | [5][6][7] | |
| MLi-2 | LRRK2 (Wild-Type) | ~1 | [9] |
| LRRK2 (G2019S) | ~0.5 | [9] | |
| GNE-7915 | LRRK2 (Wild-Type) | 1 | [7] |
| LRRK2 (G2019S) | Not explicitly stated, but developed from this compound scaffold | [7] |
Cellular Activity: Inhibition of LRRK2 Autophosphorylation
A common method to assess LRRK2 inhibitor activity in a cellular context is to measure the dephosphorylation of LRRK2 at autophosphorylation sites like Ser910 and Ser935.
| Inhibitor | Cell Line | Target Phosphorylation Site | Effective Concentration | Reference |
| This compound | HEK293 | pSer910/pSer935 | 0.1 - 0.3 µM | [5][10][11] |
| MLi-2 | A549, iPSC-derived microglia | pRab10 (T73) | Not explicitly stated for pS935, but effective in reducing pRab10 | [12] |
| GNE-7915 | HEK293 | pLRRK2 | 9 nM (Cellular Ki) | [7] |
LRRK2 Signaling Pathway and Inhibitor Action
The diagram below illustrates the signaling cascade where active LRRK2 phosphorylates its downstream substrate Rab10, and how LRRK2 inhibitors like this compound block this process.
Experimental Protocols
To validate the effect of this compound on downstream LRRK2 substrates, the following experimental protocols for Western Blotting and Targeted Mass Spectrometry are provided.
Western Blotting for Phospho-Rab10 (pRab10)
This protocol details the steps to measure the levels of phosphorylated Rab10 in cell lysates following treatment with an LRRK2 inhibitor.[2]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, A549, or primary neurons) to achieve 70-80% confluency.[2]
-
Treat cells with varying concentrations of this compound (or other inhibitors) for a specified time (e.g., 90 minutes).[11] Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][13]
-
Scrape and collect the lysate, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.[2]
-
Collect the supernatant containing the protein extract.[2]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[2][14]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or Every Blot blocking buffer) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against phospho-Rab10 (pT73) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2][15]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][15]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total Rab10 or a loading control like GAPDH.[1]
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pRab10 signal to the total Rab10 or loading control signal.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the dose-dependent effect.
Experimental Workflow for Western Blotting
The following diagram outlines the key steps for the Western blot analysis of pRab10 after treating cells with an LRRK2 inhibitor.
Targeted Mass Spectrometry for LRRK2 Substrates
Targeted mass spectrometry provides a highly sensitive and quantitative method to measure the phosphorylation of multiple Rab proteins simultaneously.[16][17][18]
1. Sample Preparation:
-
Lyse cells or tissues as described in the Western blotting protocol.
-
Reduce the protein lysates with TCEP and alkylate with iodoacetamide.[17]
-
Perform tryptic digestion of the proteins.
2. Mass Spectrometry Analysis:
-
Utilize a multiplexed targeted mass spectrometry assay, such as Parallel Reaction Monitoring (PRM), to quantify endogenous levels of LRRK2-phosphorylated Rab substrates (e.g., Rab1, Rab3, Rab8, Rab10, Rab35, and Rab43).[16][17]
-
Include heavy stable isotope-labeled peptides for each target Rab protein as internal standards for absolute quantification.[18]
3. Data Processing and Analysis:
-
Analyze the mass spectrometry data to determine the ratio of phosphorylated to total levels of each Rab protein.
-
This method allows for the precise quantification of the stoichiometry of Rab phosphorylation.[18]
Conclusion
This compound is a potent LRRK2 inhibitor that effectively reduces the phosphorylation of downstream LRRK2 substrates. The provided comparative data and detailed experimental protocols will aid researchers in validating the efficacy of this compound and other LRRK2 inhibitors in their specific experimental models. The use of robust methods like Western blotting and targeted mass spectrometry is crucial for obtaining reliable and quantifiable data on LRRK2 pathway modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to selecting high-performing antibodies for Rab10 (UniProt ID: P61026) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R1441G but not G2019S mutation enhances LRRK2 mediated Rab10 phosphorylation in human peripheral blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | LRRK2 | TargetMol [targetmol.com]
- 9. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. A guide to selecting high-performing antibodies for... | F1000Research [f1000research.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular and subcellular localization of Rab10 and phospho-T73 Rab10 in the mouse and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites | MRC PPU [ppu.mrc.ac.uk]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 18. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HG-10-102-01: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for the research chemical HG-10-102-01, a potent and selective inhibitor of LRRK2. Adherence to these protocols is critical to ensure personnel safety and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Understanding the Hazards
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
These classifications underscore the importance of handling this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Chemical Formula | C₁₇H₂₀ClN₅O₃ |
| Molecular Weight | 377.8 g/mol |
| CAS Number | 1351758-81-0 |
| Solubility in DMSO | ≥18.9 mg/mL |
| Solubility in Ethanol | ≥7.64 mg/mL (with sonication) |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration. Under no circumstances should this compound be disposed of down the drain or in regular waste streams.
Experimental Protocol for Disposal:
-
Preparation: Ensure all appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses. All work should be conducted within a certified chemical fume hood.
-
Dissolution: Dissolve the this compound waste in a combustible solvent. A common and effective choice is a mixture of alcohol and a flammable solvent like acetone (B3395972) or toluene. The goal is to create a homogenous solution that can be safely incinerated.
-
Packaging: Transfer the dissolved waste into a suitable, labeled, and sealed container designed for chemical waste. Ensure the label clearly identifies the contents, including "this compound" and the solvent used.
-
Incineration: The sealed container should be sent to a licensed and approved chemical incineration facility. This process utilizes a chemical incinerator equipped with an afterburner and a scrubber to ensure complete combustion and neutralization of any harmful byproducts.
-
Record Keeping: Maintain a detailed record of the disposal, including the date, quantity of this compound disposed of, the solvent used, and the disposal vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
Personal protective equipment for handling HG-10-102-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the research compound HG-10-102-01. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE) and Safety Precautions
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory best practices should always be observed.
| Safety Measure | Recommendation | Additional Information |
| Eye Protection | While not required per the SDS, the use of safety glasses is recommended as a standard laboratory practice. | In case of accidental eye contact, flush with copious amounts of water. |
| Hand Protection | Wear suitable protective gloves. | Nitrile gloves are a common and effective choice for handling chemical powders. |
| Respiratory Protection | Not required for normal handling. | If generating dust or aerosols, work in a well-ventilated area or use a fume hood. |
| Skin and Body Protection | Wear a standard laboratory coat. | Ensure exposed skin is covered. |
| General Hygiene | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. | Do not eat, drink, or smoke in the laboratory. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Guideline |
| Initial Receipt | Visually inspect the container for any damage or leaks. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Weighing and Aliquoting | Perform in a designated area, such as a chemical fume hood or a balance enclosure, to minimize dust generation. |
| Solution Preparation | Consult the product datasheet for solubility information (e.g., soluble in DMSO). Prepare solutions in a well-ventilated area. |
Disposal Plan
Dispose of this compound and its waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste through a licensed waste disposal company. Do not dispose of down the drain. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., pipette tips, gloves, labware) should be considered chemical waste and disposed of accordingly. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container according to laboratory guidelines. |
Environmental Precautions : this compound is classified as "Water hazard class 1 (Self-assessment): slightly hazardous for water". Do not allow the undiluted product or large quantities to reach ground water, water courses, or sewage systems.
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Immediate Action |
| Fire | Use extinguishing media suitable for the surrounding environment. No special protective equipment is required for firefighters. The product is not flammable. |
| Accidental Release | Sweep up the solid material, place it in a sealed container for disposal, and clean the affected area. Avoid generating dust. |
| Skin Contact | Wash the affected area with soap and water. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Seek medical advice. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
